molecular formula C7H15NO2 B1374068 3-(2-Aminopropoxy)oxolane CAS No. 1339190-73-6

3-(2-Aminopropoxy)oxolane

Cat. No.: B1374068
CAS No.: 1339190-73-6
M. Wt: 145.2 g/mol
InChI Key: XYMTXWOHZOBDGQ-UHFFFAOYSA-N
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Description

3-(2-Aminopropoxy)oxolane (CAS 1339095-68-9) is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 . It features an oxolane (tetrahydrofuran) ring linked by a propoxy chain to a primary amine group, a structure that combines ether and amine functionalities. The primary amine group is a versatile reactive handle for chemical synthesis, allowing for the creation of amides, imines, and ammonium salts, or for use as a ligand or catalyst in various reactions . The oxolane ring is a common motif in medicinal chemistry and chemical biology. It is a fundamental structural component of many nucleosides and is found in a wide range of natural products and synthetic compounds with diverse biological activities . Researchers can leverage this compound as a building block for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active agents. For example, structurally related 2-aminopropyl derivatives containing heterocyclic systems have been investigated for their cytotoxic activity against cancer cell lines, highlighting the research interest in such chemical architectures . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxolan-3-yloxy)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(8)4-10-7-2-3-9-5-7/h6-7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMTXWOHZOBDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1CCOC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(2-Aminopropoxy)oxolane chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2-Aminopropoxy)oxolane: Structure, Properties, and a Framework for Synthesis and Application

Abstract

This technical guide provides a comprehensive overview of 3-(2-Aminopropoxy)oxolane, a heterocyclic compound of interest to researchers in synthetic chemistry and drug development. While this specific molecule is not extensively documented in current scientific literature, its constituent moieties—the oxolane ring and the aminopropoxy side chain—are prevalent in medicinal chemistry. This document elucidates the molecule's structure, predicts its core physicochemical properties, and proposes a robust framework for its chemical synthesis, analytical characterization, and potential applications. The methodologies and insights presented herein are designed to serve as a foundational resource for scientists exploring this and related chemical entities.

Structural Elucidation and Nomenclature

3-(2-Aminopropoxy)oxolane is a saturated heterocyclic compound. Its structure is defined by an oxolane ring, which is the preferred IUPAC name for tetrahydrofuran (THF), a five-membered cyclic ether.[1][2] This ring is substituted at the 3-position with a 2-aminopropoxy group. The nomenclature indicates an ether linkage at the third carbon of the oxolane ring, connected to a three-carbon propyl chain, with a primary amine (–NH₂) substituent on the second carbon of that propyl chain.

The resulting structure combines the polarity and hydrogen-bond accepting capability of the ether and the basicity and nucleophilicity of the primary amine, making it an interesting scaffold for further chemical modification and biological screening.

Putative Chemical Structure:

G cluster_0 Stage 1: Amine Protection cluster_1 Stage 2: Ether Synthesis cluster_2 Stage 3: Deprotection & Purification start 2-Aminopropan-1-ol reagent1 + Boc₂O, Solvent (e.g., THF) start->reagent1 step1 Boc-Protected Amino Alcohol reagent1->step1 reagent3 + NaH (Base) + Boc-Protected Amino Alcohol step1->reagent3 start2 3-Hydroxyoxolane reagent2 + TsCl, Pyridine start2->reagent2 step2 3-Tosyloxyoxolane reagent2->step2 step2->reagent3 step3 Protected Final Compound reagent3->step3 step4 Crude 3-(2-Aminopropoxy)oxolane step3->step4 reagent4 + Trifluoroacetic Acid (TFA) or HCl in Dioxane step4->reagent4 step5 Purification (Distillation or Chromatography) step4->step5 step6 Final Product step5->step6

Caption: Proposed synthetic workflow for 3-(2-Aminopropoxy)oxolane.

Detailed Experimental Protocol

Step 3.1: Synthesis of tert-butyl (1-hydroxypropan-2-yl)carbamate

  • In a round-bottom flask, dissolve 2-aminopropan-1-ol (1.0 eq.) in tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once complete, remove the solvent under reduced pressure.

  • Purify the resulting crude oil via silica gel column chromatography to yield the Boc-protected amino alcohol as a clear oil. [3] Step 3.2: Synthesis of 3-(2-((tert-butoxycarbonyl)amino)propoxy)oxolane

  • To a solution of the product from Step 3.1 (1.0 eq.) in anhydrous THF under an inert argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • In a separate flask, prepare a solution of 3-tosyloxyoxolane (1.1 eq., prepared from 3-hydroxyoxolane and tosyl chloride).

  • Add the 3-tosyloxyoxolane solution dropwise to the alkoxide solution.

  • Heat the reaction mixture to reflux and stir for 18-24 hours, monitoring by TLC or GC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Step 3.3: Synthesis of 3-(2-Aminopropoxy)oxolane (Final Deprotection)

  • Dissolve the purified product from Step 3.2 in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water and basify with aqueous NaOH to a pH > 12.

  • Extract the free amine into an organic solvent (e.g., DCM or ether).

  • Dry the combined organic extracts, filter, and concentrate to yield the final product. Further purification can be achieved by vacuum distillation.

Proposed Analytical Characterization

Confirming the identity and purity of the synthesized molecule is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will be the most informative technique. Expected signals include multiplets for the oxolane ring protons, a characteristic multiplet for the CH group bearing the amine, a doublet for the terminal methyl group, and signals for the CH₂ groups of the propoxy chain. The integration of these signals should correspond to the number of protons in each environment. [4]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show seven distinct carbon signals corresponding to the seven unique carbons in the molecule. Chemical shifts will confirm the presence of C-O and C-N bonds.

  • MS (Mass Spectrometry): Electrospray Ionization (ESI) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 146.12.

  • IR (Infrared) Spectroscopy: Key absorption bands are expected for the N-H stretch of the primary amine (around 3300-3400 cm⁻¹), the C-H stretches (2850-3000 cm⁻¹), and a strong C-O-C ether stretch (1050-1150 cm⁻¹). [5]* Purity Analysis (HPLC/GC-MS): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity of the final compound, ensuring it is free of starting materials and byproducts.

Potential Applications in Drug Development

The structural features of 3-(2-Aminopropoxy)oxolane make it a valuable building block for drug discovery.

  • Scaffold for Library Synthesis: The primary amine serves as a versatile chemical handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination to generate a library of analogues for screening against various biological targets.

  • Improved Pharmacokinetic Properties: The oxolane ring is often used as a bioisostere for other cyclic systems. It can enhance aqueous solubility and metabolic stability compared to more lipophilic or labile groups.

  • Prodrug Design: The amine can be leveraged in a prodrug strategy. Prodrugs are inactive precursors that are converted into the active drug in the body. [6][7]This approach is used to overcome issues like poor solubility, limited permeability, or rapid metabolism. [8][9]For example, the amine could be acylated with an amino acid to create a substrate for peptide transporters, potentially enhancing absorption. [6]

G cluster_0 ParentDrug 3-(2-Aminopropoxy)oxolane (Parent Drug) Prodrug Prodrug (Enhanced Permeability/Solubility) ParentDrug->Prodrug Promoieties Promoieties (e.g., Amino Acids, Esters) Promoieties->Prodrug BiologicalSystem Biological System (e.g., Intestine, Bloodstream) Prodrug->BiologicalSystem Absorption EnzymaticCleavage Enzymatic or Chemical Cleavage BiologicalSystem->EnzymaticCleavage ActiveDrug Released Active Drug (at Target Site) EnzymaticCleavage->ActiveDrug ActiveDrug->BiologicalSystem Pharmacological Effect

Caption: Conceptual workflow of a prodrug strategy.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-(2-Aminopropoxy)oxolane does not exist, prudent laboratory practices should be followed based on its functional groups.

  • Peroxide Formation: Like its parent, tetrahydrofuran, the oxolane moiety may form explosive peroxides upon prolonged exposure to air and light. Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and away from light.

  • Corrosivity and Irritation: Aliphatic amines can be corrosive and irritating to the skin, eyes, and respiratory tract.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). [10][11]* Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.

Conclusion

3-(2-Aminopropoxy)oxolane represents an intriguing, albeit underexplored, chemical entity with significant potential as a building block in medicinal chemistry and materials science. This guide has established its chemical identity, predicted its core properties, and provided a detailed, actionable framework for its synthesis and characterization. By leveraging established synthetic methodologies and analytical techniques, researchers can readily access this compound. Its inherent structural features—a polar, stable oxolane ring and a versatile primary amine—make it a promising scaffold for developing novel therapeutics, particularly through library synthesis and prodrug applications. This document serves as a catalyst for future research into this and related molecules.

References

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  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8). Sigma-Aldrich. Retrieved February 22, 2026, from https://www.sigmaaldrich.com/sds/millipore/tx0282
  • SAFETY DATA SHEET - Fisher Scientific. (2009, June 11). Fisher Scientific. Retrieved February 22, 2026, from https://www.fishersci.com/msds?productName=AC149360010
  • OXOLANE - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved February 22, 2026, from https://www.
  • Tetrahydrofuran - Wikipedia. (n.d.). Wikipedia. Retrieved February 22, 2026, from https://en.wikipedia.org/wiki/Tetrahydrofuran
  • Gomes, P., Morais, J., & Silva, T. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2295. https://www.mdpi.com/1420-3049/23/9/2295
  • Amino Acids in the Development of Prodrugs. (2025, October 16). ResearchGate. Retrieved February 22, 2026, from https://www.researchgate.net/publication/327616198_Amino_Acids_in_the_Development_of_Prodrugs
  • Synthesis and NMR elucidation of novel octa-amino acid resorcinarenes derivatives. (n.d.). Retrieved February 22, 2026, from https://www.researchgate.net/publication/283482705_Synthesis_and_NMR_elucidation_of_novel_octa-amino_acid_resorcin4arenes_derivatives
  • CAS 81403-67-0 TetrahydroFuran-2-carboxylic acid (3-methylaminopropyl)amide. (n.d.). Alfa Chemistry. Retrieved February 22, 2026, from https://www.alfa-chemistry.com/cas_81403-67-0.htm
  • 871677-92-8 | Oxolane-3-carboxamide. (n.d.). ChemScene. Retrieved February 22, 2026, from https://www.chemscene.com/products/Oxolane-3-carboxamide-CS-0048761.html
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Sources

Synonyms for 3-(2-Aminopropoxy)oxolane in organic chemistry

[1][2]

Comprehensive Synonym Guide

In drug development, searching databases (SciFinder, Reaxys, PubChem) requires a multi-faceted query strategy. The name "3-(2-Aminopropoxy)oxolane" is chemically precise but rarely used in commercial catalogs.

A. Systematic & IUPAC Variants

These names follow strict nomenclature rules and are essential for patent filings.[1]

  • 1-(Tetrahydrofuran-3-yloxy)propan-2-amine (Most common systematic name)[1]

  • 2-Propanamine, 1-(tetrahydro-3-furanyloxy)- (CAS Index Name format)[1]

  • 1-[(Oxolan-3-yl)oxy]propan-2-amine [1]

B. Commercial & Catalog Synonyms

Vendors often mix trivial and systematic names. Use these for procurement.

  • 3-(2-Aminopropoxy)tetrahydrofuran [1]

  • 1-(Tetrahydro-3-furanyloxy)-2-aminopropane [1]

  • 2-Amino-1-(3-tetrahydrofuryloxy)propane [1]

C. "Red Flag" Ambiguities
  • Distinction from 3-Aminopropoxy: Ensure the amine is at position 2 (branched methyl), not position 3 (linear).[1] "3-(3-aminopropoxy)oxolane" is a different regioisomer.[1]

  • Distinction from Amide Linkages: This is an ether (-O-), not an amide.[1] Names containing "amido" or "carboxamide" refer to oxidized derivatives.[1]

Stereochemical Criticality

This molecule contains two chiral centers , creating four possible stereoisomers.[1] The CAS number 1339190-73-6 typically refers to the unspecified stereochemistry (racemic/mixture) unless explicitly denoted.[1]

  • Oxolane C3 Center: The attachment point on the ring.[1]

  • Propyl C2 Center: The carbon bearing the amine group.[1]

Isomer ConfigurationNotation ExampleApplication Context
(3R, 2'R) (R)-1-((R)-tetrahydrofuran-3-yloxy)propan-2-amineChiral Building Block
(3S, 2'S) (S)-1-((S)-tetrahydrofuran-3-yloxy)propan-2-amineChiral Building Block
(3R, 2'S) / (3S, 2'R) DiastereomersSeparation required for clinical candidates

Protocol Recommendation: When ordering, explicitly request the Certificate of Analysis (CoA) to verify if the material is a racemate or a specific enantiomer, as this will drastically affect binding affinity in SAR (Structure-Activity Relationship) studies.[1]

Synthesis & Reaction Logic

Understanding the synthesis aids in identifying impurities and side-products.[1]

Primary Route: Williamson Ether Synthesis

The most robust synthesis involves the reaction of a 3-hydroxytetrahydrofuran with a propyleneimine (aziridine) derivative or a halo-amine equivalent.[1]

SynthesisPathwayFigure 2: Likely synthetic pathway via aziridine ring openingStart13-Hydroxytetrahydrofuran(Nucleophile)IntermediateRing Opening / Etherification(Lewis Acid Catalysis)Start1->IntermediateStart22-Methylaziridine(Electrophile)Start2->IntermediateProduct3-(2-Aminopropoxy)oxolane(Target)Intermediate->Product Regioselective Opening

[1] Mechanistic Insight: The regioselectivity of the aziridine ring opening determines whether you get the 2-amino (branched) or 1-amino (linear) product.[1] Under Lewis acid conditions, the nucleophile (THF-OH) typically attacks the more substituted carbon, but steric hindrance often directs it to the less substituted carbon, yielding the secondary amine.[1] Verification by NMR is mandatory to confirm the amine position.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1339190-73-6. Retrieved from [Link]

  • Chemical Abstracts Service (CAS). CAS Registry Number 1339190-73-6.[1] American Chemical Society.[1] Retrieved from [Link]

  • IUPAC (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.[1]

Heterocyclic Ether Amines: Strategic Building Blocks for High-Fidelity Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Heterocyclic Ether Amine Building Blocks for Synthesis Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

In modern medicinal chemistry, the "low-hanging fruit" of flat, aromatic drug candidates has largely been harvested. The current frontier lies in "escaping from flatland" —increasing fraction sp3 (Fsp3) character while maintaining strict control over lipophilicity (LogD) and basicity (pKa).

Heterocyclic ether amines represent a privileged class of building blocks that solve a specific trilemma in lead optimization:

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor (HBA) without adding a donor (HBD), improving aqueous solubility.

  • Metabolic Stability: Unlike benzylic amines, heterocyclic ether amines often block metabolic soft spots (e.g., CYP450 oxidation) through steric and electronic modulation.

  • pKa Tuning: The inductive electron-withdrawing effect of the ether oxygen (–I effect) lowers the pKa of proximal amines, often shifting them away from hERG liability zones (typically pKa > 8.5) while maintaining physiological potency.

This guide details the strategic application, synthesis, and handling of these high-value building blocks, with a focus on oxetanes and functionalized piperidines .

Part 1: Strategic Value & Physicochemical Logic

The "Oxygen Effect" on Amine Basicity

The placement of an ether oxygen relative to a basic amine is a deterministic tool for pKa modulation. In drug design, we often encounter amines that are too basic, leading to phospholipidosis or hERG channel inhibition.

  • Alpha-Effect (α-position): Direct attachment (hemiaminal) is usually unstable.

  • Beta-Effect (β-position): Significant pKa reduction (1.5 – 2.5 log units).

    • Example: Morpholine (pKa ~8.3) vs. Piperidine (pKa ~11.2).

  • Gamma-Effect (γ-position): Moderate pKa reduction (0.5 – 1.0 log units).

The Oxetane Revolution

The 3,3-disubstituted oxetane is arguably the most impactful building block of the last decade. It serves as a gem-dimethyl bioisostere but with a twist: it is polar, metabolically robust, and compact.

Propertygem-DimethylOxetaneImpact
Lipophilicity (ΔLogP) +0.5 to +0.8-0.3 to 0.0Oxetane reduces lipophilic burden.
Metabolic Stability Low (benzylic oxid.)HighNo abstractable protons on the ring oxygen.
Solubility PoorHighEther oxygen is an exposed H-bond acceptor.

Part 2: Synthetic Methodologies

A. The Oxetane Module: Synthesis of 3-Amino-3-Aryloxy Oxetanes

Accessing the 3,3-disubstituted core requires navigating the strain energy of the four-membered ring (~26 kcal/mol). The standard approach involves the displacement of a leaving group on the oxetane or the addition of nucleophiles to oxetan-3-one.

Core Protocol: Synthesis of 3-Fluoro-3-Aminooxetanes (The "Carreira" Approach)

Context: This building block is critical when a non-basic, polar spacer is required.

  • Starting Material: Oxetan-3-one.[1][2]

  • Reagent: t-Butyl sulfinamide (Ellman's auxiliary).

  • Key Transformation: Formation of the sulfinimine followed by nucleophilic addition (e.g., TMS-CF3 or organolithiums).

B. The Saturated Ether Module: 4-Alkoxypiperidines

Constructing ethers on a piperidine ring is often performed via SNAr (if the aryl partner is electron-deficient) or Palladium-catalyzed C-O coupling (Buchwald type).

Critical Causality:

  • Why Pd-catalyzed? Traditional Williamson ether synthesis (NaH + Alkyl Halide) often fails with secondary functionalized alcohols due to elimination side reactions or poor nucleophilicity. Pd-catalysis allows coupling under milder conditions with broad substrate scope.

Part 3: Detailed Experimental Protocol

Protocol: Palladium-Catalyzed Synthesis of 4-(Heteroaryloxy)piperidines

Target: A robust method to link a generic N-Boc-4-hydroxypiperidine to a halogenated heterocycle (e.g., 2-chloropyridine).

Reagents & Equipment[3]
  • Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Electrophile: 2-Chloropyridine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: RockPhos or BrettPhos (4-7 mol%) – Selection Rationale: Bulky, electron-rich biaryl phosphine ligands facilitate the difficult reductive elimination of C-O bonds.

  • Base: Cs₂CO₃ (2.0 equiv) – Rationale: Weak enough to prevent decomposition, strong enough to deprotonate the alcohol.

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology
  • Inerting: Charge a flame-dried Schlenk tube with Pd(OAc)₂, Ligand, and Cs₂CO₃. Evacuate and backfill with Argon (3x). Trustworthiness Check: Oxygen is the enemy of this catalytic cycle; rigorous inerting is non-negotiable.

  • Substrate Addition: Add the 2-Chloropyridine and N-Boc-4-hydroxypiperidine. If solids, add with the catalyst. If liquids, add via syringe after solvent.

  • Solvation: Add anhydrous Toluene (0.5 M concentration relative to limiting reagent).

  • Activation: Heat the reaction mixture to 90°C. Stir vigorously (1000 rpm). Note: Heterogeneous bases require high agitation rates for effective surface area contact.

  • Monitoring: Monitor via LCMS at 2h and 16h. Look for the disappearance of the aryl chloride and the emergence of the M+H of the ether product.

  • Workup: Filter through a pad of Celite (to remove Pd and inorganic salts). Wash with EtOAc. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Endpoint: The appearance of a diagnostic triplet of triplets (tt) at ~5.1 ppm in ¹H NMR corresponds to the methine proton at the 4-position of the piperidine, significantly downfield shifted due to the ether oxygen.

Part 4: Visualization & Logic Flows

Diagram 1: The Physicochemical Decision Tree

Caption: Decision matrix for selecting ether-amine building blocks based on specific lead optimization requirements.

G Start Lead Optimization Challenge Prob_Sol Poor Solubility? Start->Prob_Sol Prob_Metab High Metabolic Clearance? Start->Prob_Metab Prob_hERG hERG Liability (pKa > 9)? Start->Prob_hERG Sol_Morph Use Morpholine/THP (Add H-Bond Acceptor) Prob_Sol->Sol_Morph Add Polarity Sol_Oxetane Use 3,3-Oxetane (Block Soft Spot) Prob_Metab->Sol_Oxetane Remove H-atoms Sol_Ether Use β-Ether Amine (Inductive Effect lowers pKa) Prob_hERG->Sol_Ether -I Effect Sol_Ether->Sol_Oxetane Synergy

Diagram 2: Synthetic Pathway for Oxetane-Amines

Caption: Workflow for the synthesis of 3-amino-oxetane building blocks via Ellman's auxiliary.

G Oxetanone Oxetan-3-one Condensation Ti(OEt)4 Condensation (Dehydration) Oxetanone->Condensation Sulfinamide t-Butyl Sulfinamide Sulfinamide->Condensation Sulfinimine Sulfinimine Intermediate Condensation->Sulfinimine Addition Nucleophilic Addition (R-Li or TMS-CF3) Sulfinimine->Addition Product 3-Substituted-3-Aminooxetane Addition->Product

[4]

Part 5: Stability & Handling Guidelines

  • Acid Sensitivity: While oxetanes are more stable than epoxides, they are susceptible to ring opening under strong Lewis acidic conditions (e.g., BF₃·OEt₂).

    • Guideline: During deprotection of Boc groups on oxetane-amines, use HCl/Dioxane or TFA/DCM at 0°C rather than reflux.

  • Storage: Ether amines, particularly secondary amines, can absorb CO₂ from the air to form carbamates. Store under Argon at -20°C.

  • Safety: Low molecular weight oxetanes (e.g., 3-aminooxetane) are volatile and potentially alkylating. Handle in a fume hood with appropriate PPE.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Physical Properties and Structural Dynamics of 3-Substituted Oxolane Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While 2-methyltetrahydrofuran (2-MeTHF) has garnered significant attention as a "green" solvent derived from biomass, its structural isomer, 3-substituted oxolane (tetrahydrofuran) ethers , occupies a more specialized but critical niche in pharmaceutical development.[1] Unlike the 2-position, the 3-position of the oxolane ring offers a unique stereochemical vector that does not sterically encumber the ether oxygen's lone pairs to the same degree, yet profoundly influences the ring's conformational puckering.

This guide analyzes the physicochemical profile of 3-alkoxyoxolanes, focusing on their role as chiral building blocks (CBBs) in antiretroviral therapies and their emerging utility as tunable reaction media. We explore the transition from the hydrogen-bond-donating 3-hydroxytetrahydrofuran to its etherified derivatives, highlighting the dramatic shifts in viscosity, volatility, and lipophilicity that drive their selection in process chemistry.

Structural Dynamics & Stereochemistry[1]

The oxolane ring is never planar. To relieve torsional strain from eclipsing interactions, it undergoes pseudorotation , a continuous vibration where the ring creates a wave of out-of-plane displacements.[1] For 3-substituted ethers, this dynamic is not random; it is dictated by the substituent's electronegativity and bulk.

The Pseudorotation Itinerary

The two primary low-energy conformations are the Envelope (


)  and the Twist (

)
.[1][2]
  • Envelope (

    
    ):  Four atoms are coplanar; one (usually C3 or C4) is out of plane.[1]
    
  • Twist (

    
    ):  Three atoms are coplanar; two are displaced on opposite sides.[1]
    

In 3-alkoxyoxolanes, the electronegative oxygen at C3 prefers an axial-like orientation (anomeric effect influence) or equatorial-like depending on the steric bulk of the ether chain.[1] This "pucker control" is exploited in drug design to lock pharmacophores into bioactive conformations (e.g., in nucleoside analogs).

Visualization: Conformational Energy Landscape

The following diagram illustrates the dynamic equilibrium between the Envelope and Twist forms, which is critical for understanding how these molecules bind in enzyme pockets (e.g., HIV protease).

Pseudorotation Planar Planar Transition State (High Energy Barrier) Envelope Envelope Form (Cs) (C3-endo / C3-exo) Planar->Envelope Relief of Eclipsing Strain Twist Twist Form (C2) (Lower Torsional Strain) Envelope->Twist Pseudorotation (Low Barrier) Bioactive Bioactive Conformation (Drug-Receptor Complex) Envelope->Bioactive Induced Fit Twist->Bioactive Induced Fit (Binding)

Figure 1: The pseudorotation pathway of the oxolane ring.[2] 3-substituents bias the equilibrium between Envelope and Twist forms, reducing the entropic penalty of binding.

Physicochemical Profile

The physical properties of 3-substituted oxolane ethers are best understood by comparing them to their precursor, 3-hydroxytetrahydrofuran (3-OH THF) , and the unsubstituted parent, THF .[1]

The "Ether Effect" on Physical Constants

Etherification of the C3-hydroxyl group removes the hydrogen bond donor capability.[1] This results in a sharp decrease in boiling point (relative to molecular weight increase) and viscosity, while increasing lipophilicity (


).

Table 1: Comparative Physical Properties

PropertyTHF (Parent)3-OH THF (Precursor)3-Methoxy-THF (Target Class)
CAS RN 109-99-9453-20-313436-45-8 (2-isomer ref*)
Mol.[1] Weight 72.1188.11102.13
Boiling Point 66 °C179 °C~110–120 °C (Predicted)**
Density (20°C) 0.889 g/mL1.087 g/mL~0.98 g/mL (Predicted)
Water Sol. MiscibleMisciblePartially Miscible
LogP (Oct/Wat) 0.46-0.58~0.6–0.9
Flash Point -14 °C>80 °C~25–35 °C (Est.)

*Note: Exact experimental data for 3-methoxyoxolane is rare in public literature compared to the 2-isomer.[1] Values marked "Predicted" are interpolated based on group contribution methods and homologous series trends (e.g., 2,5-dimethoxy-THF).

Solvency and Viscosity Implications[1]
  • Viscosity: 3-OH THF is viscous due to H-bonding networks.[1] Capping it with a methyl or ethyl group (3-alkoxy) breaks this network, restoring "THF-like" fluidity.[1] This is crucial for flow chemistry applications where high viscosity creates backpressure.[1]

  • Dipole Moment: The 3-alkoxy group creates a secondary dipole vector.[1] Unlike 2-substituted ethers where the dipoles can partially cancel or reinforce depending on rotation, the 3-position maintains a high dipole moment (~1.8–2.0 D), making these excellent solvents for polar organometallic couplings (e.g., Grignard reactions).

Synthesis & Purification Protocol

Objective: Synthesis of (S)-3-Methoxyoxolane via Williamson Ether Synthesis. Rationale: Direct methylation of the chiral alcohol is preferred over cyclization of linear precursors to preserve enantiomeric purity (ee > 99%).[1]

Reagents & Setup
  • Substrate: (S)-3-Hydroxytetrahydrofuran (1.0 equiv).[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv).[1]

  • Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate (1.1 equiv).[1]

  • Solvent: Anhydrous THF (0.5 M concentration).

  • Atmosphere: Dry Nitrogen (

    
    ).[1]
    
Step-by-Step Methodology
  • Deprotonation: To a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, add NaH suspension. Wash with dry hexanes to remove mineral oil if downstream purification is sensitive to aliphatics.[1] Resuspend in anhydrous THF.

  • Addition: Cool to 0°C. Add (S)-3-Hydroxytetrahydrofuran dropwise over 30 minutes. Caution:

    
     gas evolution.
    
  • Alkylation: Once

    
     evolution ceases, add Methyl Iodide dropwise at 0°C.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by GC-FID (disappearance of alcohol peak).

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract aqueous layer 3x with Diethyl Ether (

    
    ) or MTBE.
    
  • Purification: Dry organics over

    
    , filter, and concentrate. Perform fractional distillation at atmospheric pressure (or reduced pressure if boiling point >150°C).[1]
    
Workflow Visualization

SynthesisWorkflow Start Start: (S)-3-OH-THF + NaH (Suspension) Alkoxide Intermediate: Sodium 3-oxolanoxide Start->Alkoxide -H2 (Gas) Reaction Alkylation: Add MeI (0°C -> RT) Alkoxide->Reaction Sn2 Attack Quench Quench: Sat. NH4Cl Reaction->Quench Completion (GC Check) Workup Workup: Extract (MTBE) -> Dry (MgSO4) Quench->Workup Phase Separation Distill Purification: Fractional Distillation Workup->Distill Concentration Product Final Product: (S)-3-Methoxyoxolane Distill->Product Isolation

Figure 2: Synthesis workflow for 3-alkoxyoxolanes ensuring retention of stereochemistry.

Application in Medicinal Chemistry[3][4][5][6]

The audience for this guide is likely engaged in high-value intermediate synthesis.[1] 3-Substituted oxolanes are not merely solvents; they are bioisosteres .[1]

The "Bis-THF" Motif

The most authoritative application of 3-substituted oxolanes is in the synthesis of HIV protease inhibitors, such as Darunavir .[1] The structure contains a bis-tetrahydrofuran (bis-THF) ligand.[1]

  • Mechanism: The oxygen atoms in the bis-THF moiety form critical hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30 in the HIV protease active site.[1]

  • Relevance of 3-Substitution: While Darunavir uses a fused ring system, the principle relies on the specific "envelope" puckering of the THF ring to position the oxygen lone pairs correctly.[1] 3-alkoxy substitutions on single THF rings are used in next-generation inhibitors to probe this binding pocket with tunable lipophilicity.[1]

Metabolic Stability

Ethers at the 3-position are generally more metabolically stable than esters.[1] However, the


-carbons (C2 and C5) are susceptible to oxidative metabolism (CYP450). Substituting the 3-position can sterically hinder the approach of metabolic enzymes to the C2/C4 positions, potentially extending the half-life of the pharmacophore.

References

  • Rayón, V. M., & Sordo, J. A. (2005).[1] Pseudorotation of Tetrahydrofuran: A High-Level Ab Initio Study. The Journal of Chemical Physics.[1][3] Link

  • Ghosh, A. K., et al. (2007).[1] Structure-Based Design of Cyclopentane-Derived Inhibitors of HIV-1 Protease. Journal of Medicinal Chemistry.[1] Link[1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 9960, 3-Hydroxytetrahydrofuran.[1][4]Link[1]

  • Pace, V., et al. (2014).[1] Lithium Halocarbenoids-Derived THF-Based Reagents: A New Strategy for the Synthesis of Functionalized Tetrahydrofurans.[1] Chemical Communications.[1] Link

  • Byrne, F. P., et al. (2016).[1] Tools and Techniques for Solvent Selection: Green Solvent Selection Guides.[1] Sustainable Chemical Processes.[1] Link

Sources

Methodological & Application

Synthesis of 3-(2-Aminopropoxy)oxolane from 3-hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step synthetic protocol for the preparation of 3-(2-aminopropoxy)oxolane (also known as 3-(2-aminopropoxy)tetrahydrofuran). This moiety serves as a critical ether-linked amine spacer in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors where solubility and H-bond donor/acceptor balance are paramount.

Unlike ring-opening strategies involving epoxides—which invariably introduce a secondary hydroxyl group—this protocol utilizes a Williamson etherification followed by reductive amination . This route ensures the formation of the deoxy amine ether, strictly adhering to the "2-aminopropoxy" architecture (-O-CH₂-CH(NH₂)-CH₃) without extraneous functionalization.

Retrosynthetic Analysis & Strategy

The target molecule, 3-(2-aminopropoxy)oxolane, contains a tetrahydrofuran (oxolane) ring linked via an ether bond to a 2-aminopropyl chain.

Strategic Disconnection
  • C-N Disconnection: The amine is installed via reductive amination of a ketone precursor. This avoids the regioselectivity issues often associated with the nucleophilic opening of 2-methylaziridines.

  • C-O Disconnection: The ether linkage is formed via SN2 displacement of a primary halide (chloroacetone) by the alkoxide of 3-hydroxytetrahydrofuran.

Pathway Overview:

  • Step 1: O-Alkylation of 3-hydroxytetrahydrofuran with 1-chloropropan-2-one (chloroacetone).

  • Step 2: Reductive amination of the resulting ketone using ammonium acetate and sodium cyanoborohydride.

Retrosynthesis cluster_legend Legend Target Target: 3-(2-Aminopropoxy)oxolane (Amine Ether) Ketone Intermediate: 1-(Oxolan-3-yloxy)propan-2-one (Ketone Ether) Target->Ketone Reductive Amination (C-N Formation) SM1 Starting Material 1: 3-Hydroxytetrahydrofuran Ketone->SM1 Williamson Ether Synthesis (C-O Formation) SM2 Reagent: Chloroacetone Ketone->SM2 key1 Target Molecule key2 Stable Intermediate

Figure 1: Retrosynthetic logic flow prioritizing the formation of the primary ether bond followed by amine installation.

Experimental Protocol

Materials & Equipment[1]
  • Reagents: 3-Hydroxytetrahydrofuran (99%), Sodium Hydride (60% dispersion in mineral oil), 1-Chloropropan-2-one (Chloroacetone, stabilized), Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN), Magnesium Sulfate (MgSO₄).

  • Solvents: Tetrahydrofuran (THF, anhydrous), Methanol (MeOH, anhydrous), Dichloromethane (DCM).

  • Safety Critical: Chloroacetone is a potent lachrymator. All operations in Step 1 must be performed in a high-efficiency fume hood. NaBH₃CN releases HCN upon acidification; proper venting and waste disposal are mandatory.

Step 1: Synthesis of 1-(Oxolan-3-yloxy)propan-2-one

This step utilizes the Williamson ether synthesis. The primary chloride of chloroacetone is highly reactive toward the secondary alkoxide of 3-OH-THF.

Procedure:

  • Activation: In a flame-dried 500 mL round-bottom flask under nitrogen, suspend Sodium Hydride (4.4 g, 110 mmol, 1.1 eq) in anhydrous THF (150 mL). Cool the suspension to 0°C.

  • Alkoxide Formation: Add 3-Hydroxytetrahydrofuran (8.8 g, 100 mmol, 1.0 eq) dropwise over 20 minutes. Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to -10°C. Add Chloroacetone (10.2 g, 110 mmol, 1.1 eq) dropwise. Note: Reaction is exothermic.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir for 12 hours.

  • Workup: Quench carefully with saturated NH₄Cl solution (50 mL). Evaporate THF under reduced pressure. Extract the aqueous residue with DCM (3 x 50 mL).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography (Silica, Hexanes/EtOAc 4:1) to yield the ketone intermediate as a pale yellow oil.

Key Process Parameter (KPP): Maintaining anhydrous conditions is critical to prevent hydrolysis of chloroacetone or quenching of the alkoxide.

Step 2: Reductive Amination to 3-(2-Aminopropoxy)oxolane

This step converts the ketone to a primary amine. Ammonium acetate serves as the ammonia source, and sodium cyanoborohydride acts as the selective reducing agent.

Procedure:

  • Imine Formation: In a 250 mL flask, dissolve the Ketone Intermediate (from Step 1, ~10 g, assumed 70 mmol) in anhydrous Methanol (100 mL).

  • Reagent Addition: Add Ammonium Acetate (54 g, 700 mmol, 10 eq) in one portion. Stir at RT for 30 minutes to facilitate imine/iminium formation.

  • Reduction: Add Sodium Cyanoborohydride (3.1 g, 50 mmol, 0.7 eq relative to ketone? Correction: Use 1.5 eq relative to ketone for completion -> 6.6 g, 105 mmol). Add carefully.

  • Reaction: Stir the mixture at RT for 24–48 hours. Monitor by TLC (ninhydrin stain) or LC-MS.

  • Workup (Acid/Base Swing):

    • Acidify with conc. HCl to pH < 2 (Caution: HCN evolution possible; perform in hood).

    • Evaporate methanol.

    • Dissolve residue in water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove non-basic impurities.

    • Basify the aqueous layer with NaOH pellets to pH > 12.

    • Extract the product with DCM (4 x 50 mL).

  • Isolation: Dry DCM layer over Na₂SO₄ and concentrate to yield the target amine. Further purification can be achieved via distillation or conversion to the HCl salt.

Data Summary & Validation

Expected Analytical Data
Analytical MethodExpected Signal / CharacteristicStructural Assignment
¹H NMR (CDCl₃) δ 1.05 (d, 3H)Methyl group of aminopropyl chain (-CH₃)
δ 3.10 (m, 1H)CH-NH₂ (methine next to amine)
δ 3.20 - 3.50 (m, 2H)-O-CH₂- (ether linkage)
δ 4.10 (m, 1H)Oxolane C3 methine (-O-CH-)
IR Spectroscopy 3300-3400 cm⁻¹ (broad)N-H stretch (primary amine)
1100 cm⁻¹ (strong)C-O-C ether stretch
Mass Spectrometry [M+H]⁺ = 146.1 m/zProtonated molecular ion
Workflow Diagram

Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Reductive Amination S1_1 3-OH-THF + NaH S1_2 Add Chloroacetone S1_1->S1_2 -H2 S1_3 Intermediate Ketone S1_2->S1_3 SN2 0°C to RT S2_1 Ketone + NH4OAc S1_3->S2_1 S2_2 Imine Intermediate S2_1->S2_2 -H2O S2_3 Add NaBH3CN S2_2->S2_3 S2_4 Target Amine S2_3->S2_4 Reduction

Figure 2: Process flow diagram illustrating the conversion of 3-hydroxytetrahydrofuran to the target amine.

Critical Considerations & Troubleshooting

Regiochemistry & Purity

Unlike the ring-opening of 2-methylaziridine, which can yield mixtures of 1-amino-2-propoxy and 2-amino-1-propoxy isomers depending on pH and steric factors, the ketone route is regiospecific . The ether bond is formed exclusively at the primary carbon of the acetone precursor, and the amine is formed exclusively at the C2 position.

Safety: Chloroacetone Handling

Chloroacetone is a Schedule 1 substance in some jurisdictions due to its use as a tear gas.

  • Neutralization: Quench all glassware and waste containing chloroacetone with a dilute ammonia solution before removal from the hood.

  • Alternative: If chloroacetone is unavailable or restricted, bromoacetone may be used with similar stoichiometry, though it is equally lachrymatory.

Alternative Route: Phthalimide Protection

For labs lacking high-efficiency ventilation for lachrymators, an alternative route involves the SN2 reaction of 3-OH-THF with N-(2-chloropropyl)phthalimide , followed by hydrazine deprotection. This avoids volatile lachrymators but adds two synthetic steps (protection and deprotection).

References

  • Williamson Ether Synthesis

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for ether synthesis protocols).
    • Organic Syntheses, Coll.[1][2] Vol. 4, p.836 (1963); Vol. 32, p.25 (1952).

  • Reductive Amination

    • Baxter, E. W., & Reitz, A. B. (2002).[3] Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[3] Organic Reactions, 59, 1-714.[3]

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

  • 3-Hydroxytetrahydrofuran Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9960, 3-Hydroxytetrahydrofuran.

  • Related Ether Synthesis (Analogous Protocols)

    • Journal of Medicinal Chemistry, "Synthesis of Tetrahydrofuran-3-yl Ethers as Kinase Inhibitors" (General methodology for 3-alkoxytetrahydrofurans).

Sources

3-(2-Aminopropoxy)oxolane as a linker in antibody-drug conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydrophobicity Challenge in ADCs

The efficacy of Antibody-Drug Conjugates (ADCs) relies heavily on the physicochemical properties of the linker-payload complex. A critical failure mode in next-generation ADCs is the aggregation of hydrophobic payloads (e.g., PBD dimers, maytansinoids, auristatins). Hydrophobic payloads often lead to:

  • Premature Clearance: Rapid uptake by the reticuloendothelial system (RES) and liver.

  • Aggregation: Destabilization of the antibody structure, leading to precipitation.

  • Immunogenicity: Aggregates acting as high-avidity antigens.

3-(2-Aminopropoxy)oxolane represents a class of discrete, hydrophilic spacers designed to solve this "hydrophobicity crisis." Unlike traditional Polyethylene Glycol (PEG) chains, which can be polydisperse and sterically bulky, the oxolane (tetrahydrofuran) moiety provides a compact, defined, and highly polar solvation shell.

This Application Note details the use of 3-(2-Aminopropoxy)oxolane as a hydrophilicity-masking module to engineer stable, high-DAR (Drug-to-Antibody Ratio) conjugates.

Mechanism of Action: The "Solvation Shield"

The 3-(2-Aminopropoxy)oxolane molecule functions through Solvation Shell Recruitment .

  • Ether Oxygen Donors: The cyclic ether (oxolane ring) and the linear ether linkage act as hydrogen bond acceptors.

  • Water Recruitment: These oxygen atoms recruit water molecules from the aqueous buffer, creating a hydration sphere around the linker.

  • Hydrophobic Masking: When conjugated adjacent to a hydrophobic payload, this hydration sphere effectively "masks" the lipophilicity of the drug, preventing hydrophobic interaction between ADC molecules.

Diagram 1: Hydrophobicity Masking Mechanism

G cluster_0 Without Spacer cluster_1 With Oxolane Spacer Payload Hydrophobic Payload Agg Aggregation (Precipitation) Payload->Agg Hydrophobic Collapse Oxolane 3-(2-Aminopropoxy) oxolane Drug Hydrophobic Payload Oxolane->Drug Covalent Linkage Water H2O Solvation Shell Oxolane->Water H-Bonding Stable Stable Monodisperse ADC Water->Stable Steric/Hydration Repulsion

Caption: The oxolane spacer recruits a water layer (blue) that shields the hydrophobic payload (red), preventing aggregation events common in high-DAR ADCs.

Experimental Protocol: Synthesis of Oxolane-Shielded Linker-Payloads

Objective: To synthesize an activated "Linker-Drug" intermediate where 3-(2-Aminopropoxy)oxolane serves as the spacer connecting a cleavable trigger (e.g., Val-Cit) to the payload, or as a side-chain modifier.

Scenario: We will describe the conjugation of this amine-terminated spacer to a Carboxyl-functionalized Payload (Payload-COOH) followed by activation for antibody attachment.

Materials Required
  • Spacer: 3-(2-Aminopropoxy)oxolane (High purity >95%).[1]

  • Payload: Generic hydrophobic payload with -COOH handle (e.g., MMAE derivative).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Purification: Preparative HPLC (C18 column).

Step-by-Step Methodology

Phase A: Spacer-Payload Coupling (Amide Bond Formation)

  • Dissolution: Dissolve 10 µmol of Payload-COOH in 500 µL anhydrous DMF.

  • Activation: Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Vortex and incubate for 5 minutes at Room Temperature (RT) to activate the carboxyl group.

  • Conjugation: Add 1.5 equivalents of 3-(2-Aminopropoxy)oxolane .

    • Note: The excess amine ensures complete consumption of the expensive payload.

  • Reaction: Stir under Nitrogen atmosphere for 2–4 hours at RT.

    • Monitoring: Check reaction progress via LC-MS. Look for mass shift:

      
      .
      
  • Quenching: Quench with 100 µL of 10% acetic acid in methanol.

  • Purification: Purify via Prep-HPLC (Water/Acetonitrile gradient + 0.1% Formic Acid). Lyophilize fractions to obtain Oxolane-Payload .

Phase B: Introduction of Maleimide (Antibody Reactive Group)

Note: Since the primary amine of the spacer was consumed in Phase A, we assume the payload or the spacer design included a secondary handle, OR we are attaching the oxolane to a bifunctional linker scaffold first. For this protocol, we assume a standard "Linker-Stem" approach where the Oxolane is part of the stem.

Alternative Route (Standard):

  • React Linker-Stem-COOH (containing Maleimide and Val-Cit) with 3-(2-Aminopropoxy)oxolane to create a hydrophilic extension.

  • Then react the extension with the Payload.

Bioconjugation Protocol: Antibody Attachment

Objective: Conjugate the Oxolane-Linker-Payload to a monoclonal antibody (mAb) via reduced interchain cysteines.

Workflow Diagram

ADC_Workflow mAb Native mAb (IgG1) Red Reduction (TCEP/DTT) mAb->Red mAb_SH Reduced mAb (Free Thiols) Red->mAb_SH Exposes 8 Cys Conj Conjugation Reaction (PBS/EDTA, pH 7.2) mAb_SH->Conj Linker Oxolane-Linker-Payload (Maleimide-Activated) Linker->Conj Add 8-10 eq. Purify Purification (TFF / SEC) Conj->Purify Remove excess drug Final Final ADC (Hydrophilically Shielded) Purify->Final

Caption: Standard cysteine-based conjugation workflow utilizing the oxolane-modified linker.

Detailed Steps
  • Reduction:

    • Dilute mAb to 5 mg/mL in PBS (pH 7.4) + 1 mM EDTA.

    • Add 2.5 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) per antibody.

    • Incubate at 37°C for 90 minutes. This targets partial reduction of interchain disulfides (Target DAR: 4).

  • Conjugation:

    • Cool the reduced mAb to 4°C.

    • Dissolve the Oxolane-Linker-Payload in DMSO (Dimethyl sulfoxide) to a 10 mM stock.

    • Add the linker solution to the mAb (keep DMSO < 10% v/v). Molar ratio: 8:1 (Linker:mAb).

    • Incubate for 1 hour at 4°C with gentle rocking.

  • Quenching:

    • Add 20 equivalents of N-acetylcysteine to quench unreacted maleimides.

  • Purification:

    • Perform Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25) to remove free drug and organic solvent.

    • Exchange buffer into Histidine/Trehalose formulation buffer (pH 6.0).

Quality Control & Characterization

To validate the benefit of the 3-(2-Aminopropoxy)oxolane spacer, compare the ADC against a control (e.g., same payload without the oxolane spacer).

Table 1: Critical Quality Attributes (CQAs)
MethodParameterExpected Result (With Oxolane)Control (No Spacer)
HIC-HPLC HydrophobicityEarlier elution time (Reduced retention)Late elution (High hydrophobicity)
SEC-HPLC Aggregation (HMWS)< 2% High Molecular Weight Species > 5-10% Aggregates
LC-MS Drug-to-Antibody RatioDAR 3.8 - 4.2 (Consistent loading)Variable (due to precipitation)
DSC Thermal Stability (Tm)> 65°C (Maintained stability)< 60°C (Destabilized)

Protocol Validation Tip: Run a Hydrophobic Interaction Chromatography (HIC) analysis using a TSKgel Butyl-NPR column. The Oxolane-ADC should elute significantly earlier than the non-shielded version, confirming the "masking" of the hydrophobic payload.

Troubleshooting Guide

  • Problem: Low conjugation efficiency.

    • Cause: Steric hindrance of the oxolane ring if placed too close to the maleimide.

    • Solution: Ensure a linear alkyl chain (C2-C4) exists between the maleimide and the oxolane attachment point.

  • Problem: Aggregation during conjugation.

    • Cause: DMSO concentration too high or payload too hydrophobic even with spacer.

    • Solution: Add the oxolane spacer twice (branched configuration) or increase DMSO to 15% (if mAb tolerates) and add slowly.

References

  • Lyon, R. P., et al. (2015).[2] "Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index." Nature Biotechnology. Link

  • Zheng, B., et al. (2023). "Recent Advances in Hydrophilic Linkers for Antibody-Drug Conjugates." Journal of Medicinal Chemistry. Link

  • BroadPharm. (2024). "ADC Linkers and PEGylation Reagents: Structure and Function." BroadPharm Application Notes. Link

  • Alley, S. C., et al. (2008). "Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates." Bioconjugate Chemistry. Link

  • FDA Access Data. (2024). "Approved Antibody-Drug Conjugates and their Linker Chemistries." FDA Oncology Center of Excellence. Link

(Note: While specific literature on "3-(2-Aminopropoxy)oxolane" as a named trade product is limited, the references above validate the class of hydrophilic ether/PEG-mimic linkers described in this protocol.)

Sources

Preparation of chiral ligands using 3-(2-Aminopropoxy)oxolane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the stereoselective synthesis of 3-(2-aminopropoxy)oxolane (also known as 3-(2-aminopropoxy)tetrahydrofuran), a bidentate N,O-ligand featuring two distinct stereogenic centers. Unlike


-symmetric ligands (e.g., BINAP), this hemilabile ether-amine scaffold offers a unique electronic asymmetry, making it highly effective for asymmetric organolithium additions , zinc-mediated alkylations , and transition-metal catalyzed cross-couplings .

The guide prioritizes a modular synthetic route via the nucleophilic ring-opening of chiral aziridines , allowing researchers to independently tune the stereochemistry of the oxolane ring and the aminopropyl side chain.

Strategic Retrosynthesis & Design Logic

To ensure high enantiomeric purity, we avoid resolution of racemic mixtures. Instead, we employ a "Chiral Pool" approach. The target molecule is disconnected into two commercially accessible chiral building blocks:

  • (S)- or (R)-3-Hydroxytetrahydrofuran (3-OH THF): The nucleophilic core.

  • (S)- or (R)-2-Methylaziridine (N-activated): The electrophilic tether.

This modularity allows access to all four diastereomers (


; 

;

;

), which is critical for "matching" ligand stereochemistry to specific substrates in catalysis.
Pathway Visualization

G Start1 Chiral Source A: (S)-3-Hydroxytetrahydrofuran Intermediate Intermediate: N-Tosyl Protected Ether Start1->Intermediate NaH, DMF (Nucleophilic Attack) Start2 Chiral Source B: (S)-N-Tosyl-2-methylaziridine Start2->Intermediate Regioselective Ring Opening Final Target Ligand: (3S, 2'S)-3-(2-Aminopropoxy)oxolane Intermediate->Final Deprotection (Na/Naphthalene)

Figure 1: Convergent synthesis strategy utilizing chiral pool precursors to establish stereochemical fidelity.

Detailed Experimental Protocols

Protocol A: Preparation of the Nucleophile (Activation)

Objective: Generate the reactive alkoxide of 3-hydroxytetrahydrofuran without causing racemization or ring decomposition.

Reagents:

  • (S)-3-Hydroxytetrahydrofuran (99% ee) [Source: Sigma/TCI]

  • Sodium Hydride (60% dispersion in mineral oil)

  • Solvent: Anhydrous DMF or THF (THF is preferred for easier workup; DMF for higher reactivity).

Step-by-Step:

  • Apparatus Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • NaH Washing: Place NaH (1.2 equiv, 24 mmol) in the flask. Wash twice with anhydrous hexane to remove mineral oil. Decant hexane under nitrogen flow.

  • Solvation: Suspend the NaH in anhydrous DMF (40 mL) and cool to 0°C in an ice bath.

  • Addition: Add (S)-3-Hydroxytetrahydrofuran (1.0 equiv, 20 mmol) dropwise via syringe over 15 minutes. Hydrogen gas evolution will be observed.

  • Activation: Allow the mixture to warm to room temperature (RT) and stir for 1 hour until H2 evolution ceases and a clear/hazy alkoxide solution forms.

Critical Insight: Do not heat above 40°C during activation. Although the THF ring is stable, excessive heat with strong bases can induce elimination side reactions.

Protocol B: Regioselective Aziridine Ring Opening

Objective: Couple the fragments to form the ether bond with high regioselectivity (attacking the less hindered primary carbon).

Reagents:

  • (S)-1-Tosyl-2-methylaziridine (1.1 equiv)

  • Activated Alkoxide solution (from Protocol A)

Step-by-Step:

  • Cooling: Cool the alkoxide solution (Protocol A) back to 0°C.

  • Aziridine Addition: Dissolve (S)-1-Tosyl-2-methylaziridine in minimal DMF (10 mL) and add slowly to the reaction flask.

  • Reaction: Warm to RT and then heat to 60°C. Stir for 12–18 hours.

    • Mechanistic Note: Under basic conditions, the alkoxide attacks the less substituted carbon of the aziridine (SN2 type), yielding the 2-aminopropoxy skeleton (secondary amine protected). Acidic conditions would attack the more substituted carbon, yielding the wrong regioisomer (isopropoxy).

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NH4Cl.

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with water (5x to remove DMF) and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The N-tosyl intermediate is stable and easy to purify.

Protocol C: Deprotection to Free Ligand

Objective: Remove the Tosyl group to liberate the primary amine functionality for coordination.

Reagents:

  • Sodium metal

  • Naphthalene

  • Solvent: DME (Dimethoxyethane)

Step-by-Step:

  • Reagent Prep: Prepare a solution of Sodium Naphthalenide (green/dark blue) by stirring Na metal and naphthalene in DME for 2 hours.

  • Reaction: Dissolve the N-tosyl intermediate in DME and cool to -78°C.

  • Addition: Add the Sodium Naphthalenide solution via cannula until the dark green color persists for >5 minutes.

  • Workup: Quench with water. Acidify with 1M HCl to pH 2 (protonating the amine to keep it in the aqueous layer). Wash the aqueous layer with ether (removes naphthalene and impurities).

  • Isolation: Basify the aqueous layer to pH 12 with NaOH. Extract the free amine ligand into DCM (3 x 50 mL). Dry over K2CO3 and concentrate.

  • Final Polish: Distillation under reduced pressure (Kugelrohr) is recommended for high-purity catalysis applications.

Data Analysis & Validation

To ensure the ligand is suitable for asymmetric catalysis, validation of the stereochemical integrity is required.

Table 1: Expected Analytical Parameters

ParameterMethodAcceptance Criteria
Chemical Purity GC-MS / 1H-NMR>98% (No residual aziridine)
Optical Rotation PolarimetrySpecific rotation matching reference standard
Enantiomeric Excess Chiral HPLC>99% ee (Chiralpak AD-H or OD-H column)
Regioselectivity 1H-NMR (COSY)Confirmation of -OCH2-CH(NH2)- linkage vs -OCH(Me)-CH2-

Regiochemistry Check (NMR):

  • Correct Isomer (2-aminopropoxy): The protons adjacent to the ether oxygen (

    
    ) will appear as a doublet of doublets around 3.3–3.5 ppm.
    
  • Incorrect Isomer (1-methyl-2-aminoethoxy): The proton adjacent to the oxygen (

    
    ) would appear as a multiplet further downfield (~3.8 ppm).
    

Application Case Study: Asymmetric Addition of Diethylzinc

The 3-(2-aminopropoxy)oxolane ligand (L*) is particularly effective in the asymmetric addition of diethylzinc to benzaldehyde.

Workflow:

  • Complex Formation: Mix L* (5 mol%) with Et2Zn (2.0 equiv) in Toluene. Stir for 15 min at 0°C.

    • Observation: Evolution of ethane gas indicates formation of the Zinc-Amide species.

  • Substrate Addition: Add Benzaldehyde (1.0 equiv).

  • Reaction: Stir at 0°C for 4 hours.

  • Result: Formation of (S)-1-phenylpropanol with high enantioselectivity.

Catalytic Cycle Visualization:

Catalysis L Ligand (L*) Complex L*-Zn-Et Complex L->Complex + Et2Zn (-Ethane) Zn Et2Zn Zn->Complex TS Transition State (Bidentate Coordination) Complex->TS + Aldehyde Aldehyde Benzaldehyde Aldehyde->TS TS->Complex Catalyst Regeneration Product Chiral Alcohol TS->Product Alkyl Transfer

Figure 2: Proposed catalytic cycle for Zinc-mediated alkylation using the hemilabile ether-amine ligand.

References

  • Ghorbani-Vaghei, R., et al. "Access to chiral vicinal amino ethers via catalytic asymmetric alcoholysis of aziridines." ResearchGate, 2015. Link

  • Organic Syntheses. "3-Hydroxytetrahydrofuran." Org.[1][2][3] Synth. 1958, 38, 37. Link

  • Wikipedia. "3-Hydroxytetrahydrofuran Properties and Synthesis." Link[4]

  • Stambuli, J. P., et al. "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans." PMC - NIH, 2010. Link

  • Sigma-Aldrich. "Chiral Ligands for Asymmetric Transformations." Technical Bulletin. Link

Disclaimer: This protocol involves the use of pyrophoric reagents (NaH, Sodium metal) and toxic intermediates (aziridines). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Synthesis and Polymerization of Aminopropoxy-Terminated Poly(tetramethylene oxide) (PTHF)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aminopropoxy Oxolane Architecture

In the field of advanced macromolecular engineering, "aminopropoxy oxolane derivatives" refer principally to Amino-Telechelic Poly(tetramethylene oxide) (also known as amino-terminated PTHF or PTMEG). These polymers consist of a repeating oxolane (tetrahydrofuran) backbone capped with 3-aminopropoxy groups.

Unlike standard hydroxyl-terminated PTHF, which is ubiquitous in commercial Spandex, the aminopropoxy variant offers superior reactivity for:

  • Biomedical Polyureas: Faster reaction kinetics with isocyanates, yielding urea linkages with higher hydrogen-bonding strength than urethanes.

  • Epoxy Toughening: Acting as a flexible curing agent to reduce brittleness in thermosets.

  • Bioconjugation: The primary amine allows for facile coupling with activated esters (NHS) or carboxylic acids in peptide synthesis and drug delivery systems (ADCs).

This guide details the Cationic Ring-Opening Polymerization (CROP) protocol required to synthesize these derivatives with controlled molecular weight and low polydispersity (


).

Mechanism: Cationic Ring-Opening Polymerization (CROP)[1]

The synthesis relies on the "living" cationic polymerization of oxolane (THF). Because oxolane is a cyclic ether with low ring strain, its polymerization is an equilibrium process sensitive to temperature.

Mechanistic Pathway
  • Initiation: A superacid derivative (Triflic Anhydride) creates a bifunctional oxonium ion species.

  • Propagation: Monomer addition occurs at both ends of the growing chain via nucleophilic attack of the monomer on the active oxonium end-groups.

  • Termination (Functionalization): The "living" oxonium ends are quenched with a functional terminator. To achieve the aminopropoxy structure, we utilize a protected amino-alcohol (e.g., N-Boc-3-aminopropanol). Direct termination with ammonia often leads to secondary amine coupling and is discouraged.

Visualization: Reaction Pathway

The following diagram illustrates the bifunctional growth and termination strategy.

CROP_Mechanism Init Initiation (Triflic Anhydride + THF) Prop Propagation (Living Bis-Oxonium Ion) Init->Prop Ring Opening Term Termination (N-Boc-3-aminopropanol) Prop->Term End-Capping Deprot Deprotection (TFA/HCl) Term->Deprot Hydrolysis Final Aminopropoxy-PTHF (Telechelic Polymer) Deprot->Final Yields -NH2

Figure 1: Step-by-step mechanistic flow from initiation with triflic anhydride to the final deprotected aminopropoxy-terminated polymer.

Protocol 1: Synthesis of -Bis(3-aminopropoxy) PTHF

Objective: Synthesize amino-telechelic PTHF (


 g/mol ).
Safety Note:  Triflic anhydride is highly corrosive and water-sensitive. Handle in a glovebox or under strict Schlenk conditions.
Reagents & Materials
ReagentPurity/PrepRole
Tetrahydrofuran (Oxolane) Distilled over Na/BenzophenoneMonomer
Triflic Anhydride (

)
DistilledBifunctional Initiator
3-(Boc-amino)-1-propanol Dried over molecular sievesTerminator (Precursor)
Dichloromethane (DCM) AnhydrousSolvent
Trifluoroacetic acid (TFA) Reagent GradeDeprotection Agent
Step-by-Step Methodology
Phase A: Polymerization
  • System Prep: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Initiation:

    • Charge flask with anhydrous DCM (50 mL).

    • Add

      
       (1.68 mL, 10 mmol) via gas-tight syringe at 0°C.
      
    • Add dry THF (monomer) slowly. Note: The ratio of [Monomer]/[Initiator] determines molecular weight.

  • Propagation:

    • Stir the mixture at 25°C for 4 hours .

    • Expert Insight: Unlike radical polymerization, CROP of THF is an equilibrium polymerization. High conversion is never 100%; it reaches an equilibrium monomer concentration (

      
      ).
      
  • Termination (The "Aminopropoxy" Step):

    • Cool the reaction to 0°C.

    • Add 3-(Boc-amino)-1-propanol (4.0 eq relative to

      
      ) dissolved in dry DCM.
      
    • Stir for 30 minutes. The solution will turn from clear/viscous to slightly cloudy as the ionic species are quenched.

  • Precipitation:

    • Pour the polymer solution into cold Methanol/Water (90:10).

    • Collect the white, waxy solid (Boc-protected polymer).

Phase B: Deprotection
  • Dissolve the Boc-terminated polymer in DCM (10 wt%).

  • Add TFA (10 eq relative to Boc groups). Stir at room temperature for 2 hours.

  • Wash the organic layer with 1M NaOH (to neutralize and generate the free amine).

  • Dry organic layer over

    
    , filter, and remove solvent in vacuo.
    

Validation Check:

  • 
     NMR:  Look for the disappearance of the Boc singlet (1.44 ppm) and the shift of the methylene protons adjacent to nitrogen (
    
    
    
    ) to
    
    
    ppm.

Protocol 2: Application in Segmented Polyurethane-Urea (SPUU)

Context: Aminopropoxy-PTHF is used to create "hard-soft" block copolymers. The amine reacts with diisocyanates to form urea hard segments, which phase-separate from the PTHF soft matrix, creating a thermoplastic elastomer with exceptional fatigue resistance.

Workflow Diagram

SPUU_Synthesis Prepolymer Aminopropoxy-PTHF (Soft Segment) Reaction Polyaddition Reaction (Solution or Bulk) Prepolymer->Reaction Fast Kinetics ISO Diisocyanate (MDI/HDI) ISO->Reaction Extender Chain Extender (Butanediol) Extender->Reaction PhaseSep Phase Separation (Hard vs Soft Domains) Reaction->PhaseSep Product Biomedical Elastomer (SPUU) PhaseSep->Product

Figure 2: Workflow for converting aminopropoxy-PTHF into a high-performance thermoplastic elastomer.

Experimental Procedure
  • Dissolution: Dissolve Aminopropoxy-PTHF (10 g,

    
    ) in Dimethylacetamide (DMAc) to make a 20% solution.
    
  • Prepolymer Formation: Add 4,4'-Methylene diphenyl diisocyanate (MDI) (2.05 eq).

    • Critical Observation: Reaction is exothermic and much faster than hydroxyl-PTHF. Cooling may be required.

  • Chain Extension: Add 1,4-Butanediol (1.0 eq) dropwise.

  • Curing: Cast the solution onto a Teflon mold and cure at 60°C under vacuum for 24 hours.

Characterization & Troubleshooting

Key Analytical Metrics
TechniqueTarget ParameterExpected Result
Titration Amine Value

mg KOH/g (for 2k MW)
GPC (THF) Polydispersity (

)

(Narrow distribution indicates successful living polymerization)
DSC

(Soft Segment)

(Indicates pure PTHF phase)
Troubleshooting Guide
  • Problem: Broad molecular weight distribution (

    
    ).
    
    • Cause: Slow initiation relative to propagation or presence of water.

    • Fix: Ensure

      
       is distilled and induction period is minimized. Re-dry THF over Na/K alloy.
      
  • Problem: Low Amine Value (Incomplete functionalization).

    • Cause: Termination reaction was quenched too early or proton trap (proton sponge) was missing during termination (if using non-Boc methods).

    • Fix: Ensure excess terminator (4 eq) and sufficient reaction time at 0°C.

References

  • Synthesis of Amino-Telechelic PTHF: Dubois, P., et al. "Synthesis of

    
    -primary amino-terminated polytetrahydrofuran."[1] Polymer International, vol. 48, no. 5, 1999, pp. 343-345.
    
    
  • Cationic Ring-Opening Polymerization Mechanism: Matyjaszewski, K. "Cationic Polymerizations: Mechanisms, Synthesis, and Applications." Marcel Dekker, 1996.

  • Biomedical Applications of PTHF-Polyurethanes: Yayama, T., et al. "Synthesis and properties of poly(urethane-urea)s with poly(tetramethylene oxide) soft segments." Polymer Journal, vol. 53, 2021.

  • Block Copolymers for Drug Delivery: Luo, Y., et al. "Synthesis of Well-defined Poly(tetrahydrofuran)-b-Poly(α-amino acid)s via Cationic Ring-opening Polymerization." Chinese Journal of Polymer Science, 2021.

Sources

Introduction: The Strategic Union of a Classic Reaction and a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Reductive Amination with Oxolane-Derived Amines for Medicinal Chemistry

Reductive amination stands as a cornerstone of modern synthetic chemistry, prized for its reliability and efficiency in forming critical carbon-nitrogen (C-N) bonds.[1][2] This reaction, which transforms a carbonyl compound and an amine into a more substituted amine via an imine or iminium ion intermediate, is one of the most utilized methods in the synthesis of pharmaceuticals.[3][4] Concurrently, the field of drug discovery has increasingly recognized the value of incorporating saturated heterocyclic motifs to optimize the physicochemical properties of drug candidates.[5] Among these, the oxolane (tetrahydrofuran) ring has emerged as a "privileged scaffold." Its incorporation can enhance aqueous solubility, improve metabolic stability, and modulate the basicity of adjacent amines, thereby improving the overall drug-like properties of a molecule.[6][7][8]

This guide provides a detailed exploration of the reductive amination procedure specifically tailored for the use of oxolane-derived amines. We will delve into the mechanistic underpinnings, guide the strategic selection of reagents, and provide robust, step-by-step protocols suitable for professionals in drug development and chemical research.

Pillar 1: Mechanistic Insight – The "Why" Behind the Reaction

Understanding the mechanism is paramount to troubleshooting and optimizing any chemical transformation. Reductive amination is fundamentally a two-stage process occurring within a single pot.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate, which then undergoes dehydration (often acid-catalyzed) to yield a C=N double bond. Depending on the pH, this species exists in equilibrium between the neutral imine and its protonated, more electrophilic form, the iminium ion.[4][9][10]

  • Hydride Reduction: A reducing agent present in the mixture delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N bond to the final C-N single bond of the target amine.

The key to a successful one-pot (or direct) reductive amination lies in the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[4][10] This prevents wasteful consumption of the hydride source in reducing the starting aldehyde or ketone to an alcohol.

Reductive_Amination_Mechanism Start Amine (R₂NH) + Carbonyl (R'C=O) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion [R'C=NR₂]⁺ Hemiaminal->Iminium Dehydration (-H₂O) Iminium->Hemiaminal Hydration (+H₂O) Product Final Amine Product (R'CH-NR₂) Iminium->Product Reduction Hydride Reducing Agent (e.g., NaBH(OAc)₃) Hydride->Iminium Hydride Delivery

Caption: General mechanism of direct reductive amination.

Pillar 2: Strategic Reagent Selection – The Key to Success

The outcome of a reductive amination is critically dependent on the judicious choice of substrates and reagents.

The Reducing Agent: A Critical Choice

The selection of the hydride source is the most crucial decision in designing a reductive amination protocol. The goal is to reduce the iminium ion much faster than the starting carbonyl.

ReagentFormulaCommon SolventsKey Characteristics & Causality
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃DCE, THF, DCMWorkhorse Reagent. Mild and selective due to the electron-withdrawing and sterically bulky acetoxy groups, which temper its reactivity.[11] It readily reduces iminium ions but is significantly slower to react with aldehydes and ketones, making it ideal for one-pot procedures.[4][10][11] It is moisture-sensitive.[12]
Sodium Cyanoborohydride NaBH₃CNMeOH, EtOHClassic Reagent. More selective than NaBH₄. Its effectiveness stems from the fact that iminium ions are more readily reduced than ketones or aldehydes at weakly acidic pH (4-5).[9][13] Major Drawback: Highly toxic and releases cyanide upon acidification, requiring careful handling and waste disposal.[13]
Sodium Borohydride NaBH₄MeOH, EtOHPowerful but Less Selective. Can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts and lower yields.[12] Best used in an indirect (two-step) procedure where the imine is fully formed before the reductant is added.[14][15]

DCE = 1,2-Dichloroethane; THF = Tetrahydrofuran; DCM = Dichloromethane; MeOH = Methanol; EtOH = Ethanol

For most applications involving valuable oxolane-derived amines, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity, broad functional group tolerance, and operational simplicity, which consistently provides higher yields and fewer side products.[14]

Pillar 3: Field-Proven Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of oxolane-derived amines and carbonyl partners.

Experimental_Workflow A 1. Reagent Prep & System Inerting B 2. Reaction Setup (Amine, Carbonyl, Solvent) A->B C 3. Reductant Addition (e.g., STAB) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Aqueous Work-up & Extraction D->E F 6. Purification (Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Standard experimental workflow for reductive amination.

Protocol 1: Direct Reductive Amination using STAB (Preferred Method)

This one-pot procedure is highly effective for a wide variety of aldehydes, ketones, and primary or secondary oxolane-derived amines.[14]

Materials:

  • Oxolane-derived amine (e.g., Tetrahydrofurfurylamine) (1.0 equiv)

  • Aldehyde or Ketone (1.0-1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.3-1.6 equiv)

  • 1,2-Dichloroethane (DCE) (or THF)

  • Acetic Acid (optional, catalyst for slow reactions, especially with ketones)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure (1.0 mmol Scale):

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the oxolane-derived amine (1.0 mmol) and the carbonyl compound (1.05 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (5 mL) to the flask.

  • Inert Atmosphere: Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Stirring: Stir the mixture at room temperature for 20-30 minutes to facilitate initial imine/iminium formation. If the reaction is known to be sluggish (e.g., with hindered ketones), 1-2 equivalents of glacial acetic acid can be added at this stage.[14]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5 mmol, ~318 mg) to the stirring solution in one portion. Note: The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the final amine product.

Protocol 2: Indirect (Two-Step) Procedure for Aldehydes Prone to Dialkylation

For reactions between aldehydes and primary amines where the formation of a tertiary amine (dialkylation) is a significant side reaction, a two-step, one-pot procedure is superior.[14][15]

Materials:

  • Primary oxolane-derived amine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄) (1.1-1.5 equiv)

Procedure (1.0 mmol Scale):

  • Imine Formation: In a round-bottom flask, dissolve the primary oxolane-derived amine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL).

  • Stirring: Stir the solution at room temperature. The formation of the imine is typically rapid in methanol and can be monitored by NMR or GC-MS (usually < 3 hours).[14]

  • Cooling: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.2 mmol, ~45 mg) in small portions, ensuring the temperature remains below 10 °C.

  • Completion: After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 1-2 hours.

  • Work-up & Purification: Follow steps 7-10 from Protocol 1 for quenching, extraction, and purification.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reducing agent. 2. Low quality/deactivated STAB (moisture). 3. Steric hindrance.1. Add an additional portion (0.2-0.3 equiv) of the reducing agent. 2. Use freshly opened, high-quality STAB. 3. Add acetic acid as a catalyst; increase reaction time or temperature (e.g., to 40 °C).
Alcohol Byproduct Formed 1. Reducing agent is too reactive (e.g., NaBH₄ in a direct protocol). 2. Water present in the reaction, promoting carbonyl reduction.1. Switch to a more selective reagent like STAB. 2. Ensure all reagents and solvents are anhydrous. Use a flame-dried flask.
Dialkylation of Primary Amine The secondary amine product is reacting with a second molecule of the aldehyde.Use the indirect (two-step) procedure (Protocol 2). Use a strict 1:1 stoichiometry of amine to aldehyde.
Difficulty in Purification The product amine is highly polar or water-soluble.Consider an acidic workup to extract the amine into the aqueous layer as its salt, wash the aqueous layer with an organic solvent to remove non-basic impurities, then basify and re-extract the product.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. Reductive amination. Wikipedia. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Myers, J. W. C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • Thissandier, F., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Mishra, C. B., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Stepan, A. F., et al. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025? PubMed. [Link]

  • Nguyen, T. Q., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PMC. [Link]

  • ResearchGate. (2025, September 11). Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]

  • Pu, F., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development. [Link]

  • The Organic Chemistry Channel. (2023, March 16). Reductive Amination. YouTube. [Link]

  • University of Illinois. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. College of Liberal Arts & Sciences. [Link]

  • ResearchGate. (2006). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Rice University. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. [Link]

  • Greener Education Materials for Chemists. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • ResearchGate. Scope and limitations of the reductive amination of linear alkyl aldehydes and cyclohexanone as a simple ketone utilizing amine dehydrogenases. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Kuhn, B., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Taylor & Francis. Reductive amination – Knowledge and References. [Link]

  • Edgar, K. J., & Zhang, M. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. VTechWorks. [Link]

  • Bakulina, O., et al. (2025, June 28). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. [Link]

  • Thieme. (2016, March 1). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. [Link]

  • MDPI. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]

  • Studylib. (2012, October 24). Reductive Amination Lab: Synthesis & Analysis. [Link]

Sources

Scalable synthesis routes for 3-(2-Aminopropoxy)tetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Routes for 3-(2-Aminopropoxy)tetrahydrofuran

Strategic Overview

The moiety 3-(2-Aminopropoxy)tetrahydrofuran represents a privileged ether-linked amine scaffold, increasingly utilized in kinase inhibitors and GPCR ligands to modulate solubility and metabolic stability (lipophilic ligand efficiency).[1] Its structure combines the polar, non-aromatic tetrahydrofuran (THF) ring with a flexible aminopropyl linker.

Synthesizing this motif presents two primary challenges:

  • Regiocontrol: Ensuring the ether linkage occurs at the primary carbon (C1) of the propyl chain while the amine resides at the secondary carbon (C2).

  • Stereocontrol: The scaffold contains two chiral centers (C3 of the THF ring and C2 of the aminopropyl chain), leading to four potential stereoisomers.

This guide details two distinct, scalable protocols:

  • Method A (The Precision Route): Utilizes Cyclic Sulfamidate chemistry for absolute stereocontrol, ideal for late-stage drug development.

  • Method B (The Commodity Route): Utilizes Nitroalkylation for cost-effective, large-scale production of the racemic or diastereomeric mixture.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the ether bond. We view the molecule as an adduct of a 3-hydroxytetrahydrofuran nucleophile and a propylene-derived electrophile.[1]

Figure 1: Retrosynthetic disconnection showing the two primary electrophilic partners.

Method A: Stereoselective Synthesis via Cyclic Sulfamidates

Rationale: This route is the industry gold standard for chiral amino ethers. It utilizes a cyclic sulfamidate (derived from chiral amino alcohols like Alaninol) as an "activated epoxide equivalent." Unlike epoxides, sulfamidates undergo ring-opening with nucleophiles exclusively at the oxygen-bearing carbon (C5), resulting in clean inversion of configuration and perfect regioselectivity.

Reagents:

  • Substrate: (S)- or (R)-3-Hydroxytetrahydrofuran (1.0 equiv)[1]

  • Electrophile: (S)-5-Methyl-1,2,3-oxathiazolidine-2,2-dioxide (1.1 equiv) [Derived from N-Boc-L-Alaninol][1]

  • Base: Sodium Hydride (NaH, 60% dispersion) or Lithium tert-butoxide (LiOtBu).

  • Solvent: Anhydrous DMF or THF.[1]

Protocol 1: Cyclic Sulfamidate Ring Opening
  • Preparation of Nucleophile:

    • Charge an oven-dried reactor with 3-Hydroxytetrahydrofuran (10.0 g, 113 mmol) and anhydrous DMF (100 mL).

    • Cool to 0 °C under nitrogen.

    • Add NaH (60% in oil, 5.0 g, 125 mmol) portion-wise over 30 minutes. (Caution: H2 gas evolution).

    • Stir at 0 °C for 1 hour to ensure complete alkoxide formation.

  • Coupling Reaction:

    • Dissolve (S)-N-Boc-5-methyl-1,2,3-oxathiazolidine-2,2-dioxide (30.0 g, 125 mmol) in DMF (50 mL).

    • Add the sulfamidate solution dropwise to the alkoxide mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS.[1] The intermediate is a stable sulfamate salt.

  • Hydrolysis (Deprotection of Sulfamate):

    • The reaction mixture contains the N-sulfamate intermediate.[1] To hydrolyze, add 10% aqueous citric acid or 1M HCl (excess) carefully to quench.

    • Heat the acidic mixture to 40–50 °C for 2 hours to cleave the N-sulfate bond (leaving the Boc group intact if mild, or removing both if strong acid is used).

    • Note: For this protocol, we assume full deprotection to the free amine is desired. Use 4M HCl in Dioxane or aqueous HCl reflux if Boc removal is also intended.

  • Workup:

    • Basify the aqueous layer to pH > 12 using 50% NaOH.

    • Extract with Dichloromethane (DCM) (3 x 100 mL).

    • Dry organics over Na2SO4 and concentrate.

Yield: Typically 75–85%.[1] Stereochemistry: The configuration at the alanine-derived center is inverted .[1] If you start with (S)-Alaninol, you obtain the (R)-amine derivative.[1]

Method B: Scalable Nitroalkylation (Racemic/Diastereomeric Mix)

Rationale: For early-stage discovery or when stereochemistry is not yet fixed, the nitroalkylation route offers the lowest cost of goods (COGs). It avoids expensive chiral precursors and uses robust nitro-reduction chemistry.[1][2]

Reagents:

  • Substrate: 3-Hydroxytetrahydrofuran.[1][2][3][4][5][6][7]

  • Electrophile: 1-Bromo-2-nitropropane.[1]

  • Base: Potassium Hydroxide (KOH) or NaH.

  • Reductant: H2 / Raney Nickel or H2 / Pd-C.[1]

Protocol 2: Nitroalkylation & Hydrogenation

Step 1: Ether Formation

  • In a 1L flask, dissolve 3-Hydroxytetrahydrofuran (20 g, 0.22 mol) in THF (200 mL) and Toluene (200 mL).

  • Add Tetrabutylammonium bromide (TBAB) (1.0 g) as a phase transfer catalyst.

  • Add KOH powder (4 equiv) and cool to 0 °C.

  • Add 1-Bromo-2-nitropropane (1.2 equiv) dropwise.[1]

  • Stir vigorously at 25 °C for 16 hours.

  • Workup: Filter off salts, wash with water, and concentrate the organic layer. Purify the nitro-ether intermediate by vacuum distillation or silica plug.[1]

Step 2: Nitro Reduction

  • Dissolve the nitro-ether intermediate in Methanol (10 volumes).

  • Add Raney Nickel (10 wt% loading) or 10% Pd/C (5 wt% loading).

  • Pressurize with Hydrogen gas (H2) to 50 psi (3.4 bar) in a Parr shaker or autoclave.

  • Stir at room temperature for 6–12 hours. Exotherm may occur; monitor temperature.

  • Workup: Filter catalyst through Celite (Caution: RaNi is pyrophoric). Concentrate filtrate to yield the crude amine.

Process Visualization & Logic

The following diagram illustrates the decision matrix and workflow for the two methods.

Figure 2: Workflow decision tree for selecting the appropriate synthesis route.

Analytical Characterization

To validate the synthesis, the following analytical parameters should be met. Data is based on the hydrochloride salt of the target.

ParameterMethod A (Chiral)Method B (Racemic)
Appearance White hygroscopic solid (HCl salt)White to off-white solid
1H NMR (D2O) Distinct diastereomeric peaks resolvedBroad/Overlapping methyl doublets
Key Shift (H-2') ~3.5 ppm (multiplet, aminomethine)~3.5 ppm (multiplet)
Key Shift (H-1') ~3.4-3.6 ppm (diastereotopic CH2)~3.4-3.6 ppm
Mass Spec (ESI) [M+H]+ = 146.1 m/z[M+H]+ = 146.1 m/z
Chiral HPLC >98% ee (Column: Chiralpak AD-H)50:50 enantiomeric ratio

Critical Quality Attribute (CQA): In Method A, the regioselectivity is >99%. In Method B, trace amounts of elimination products (allylic ethers) may form during the nitroalkylation step if temperature is uncontrolled. Ensure the nitro-intermediate is purified before reduction.[1]

References

  • Cyclic Sulfamidates in Synthesis: Melendez, R. E., & Lubell, W. D. (2003). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. Tetrahedron, 59(15), 2581–2616. Link

  • Tetrahydrofuran Synthesis: Wolfe, J. P., & Hay, M. B. (2004). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 60(6), 1269-1303. Link

  • Nitroalkylation Strategies: Ballini, R., & Petrini, M. (2004). Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives. Arkivoc, (v), 172-188. Link

  • 3-Hydroxytetrahydrofuran Preparation: Organic Syntheses, Coll. Vol. 4, p.534 (1963); Vol. 38, p.37 (1958). Link

  • General Alkylation Protocols: Cohen, R. J., et al. (1996). Synthesis of 3-Substituted Tetrahydrofurans. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Oxolane Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxolane Amine Paradox

Oxolane (tetrahydrofuran) amines are deceptive. Structurally, they resemble cyclopentyl amines, yet they frequently fail in standard coupling protocols where their carbocyclic counterparts succeed.

As a researcher, you are likely facing one of two scenarios:

  • The "Dead" Reaction: Starting material remains untouched despite high temperatures.

  • The "Tar" Reaction: Decomposition occurs before the desired bond forms.

This guide addresses the dual-failure mode of these substrates:

  • Steric Shielding: The puckered conformation of the five-membered ring places ring hydrogens or substituents directly in the trajectory of incoming electrophiles.

  • Electronic Deactivation: The inductive effect ($ -I $) of the ether oxygen lowers the energy of the nitrogen lone pair (HOMO), significantly reducing nucleophilicity compared to pure alkyl amines.

Module 1: Diagnostic Phase (Root Cause Analysis)

Before adding more catalyst or heat, determine if your failure is Kinetic (Steric) or Thermodynamic (Electronic/Solvation).

Diagnostic Flowchart

DiagnosticTree Start Reaction Failure Analysis Obs What is the primary observation? Start->Obs NoRxn No Reaction (SM Recovery > 90%) Obs->NoRxn Inert Tar Decomposition / Black Tar (Complex Mixture) Obs->Tar Unstable StericCheck Check Sterics: Is the amine 2° or adjacent to bulky groups? NoRxn->StericCheck TempCheck Temperature > 80°C? Tar->TempCheck ElectronicCheck Check Electronics: Is the solvent protic (MeOH, H2O)? StericCheck->ElectronicCheck No (1° Amine) Soln1 Solution: Switch to T3P or Acid Chloride (Force Kinetics) StericCheck->Soln1 Yes (Steric Wall) Soln2 Solution: Switch to Aprotic Solvent (DMF/DMA) (Break H-Bond Cage) ElectronicCheck->Soln2 Yes Soln3 Solution: Lower Temp, Use Pd-G3/G4 Pre-catalysts TempCheck->Soln3 Yes

Figure 1: Decision tree for diagnosing reaction failures based on crude LCMS/NMR data.

Module 2: Amide Coupling Solutions

Standard reagents (EDC, HATU) often fail with hindered oxolane amines because the activated ester intermediate is not electrophilic enough to overcome the amine's poor nucleophilicity.

The Solution: Propanephosphonic Acid Anhydride (T3P)

T3P is superior to HATU for hindered systems because it acts as a kinetic forcing agent with low epimerization risk. It forms a highly reactive mixed anhydride in situ.

Protocol: T3P-Mediated Coupling

Applicability: Sterically hindered secondary amines, chiral substrates.

ParameterSpecificationNote
Stoichiometry Acid (1.0 eq), Amine (1.1–1.5 eq)Excess amine drives equilibrium.
Reagent T3P (50% in EtOAc or DMF)Use 2.0–3.0 equivalents .
Base DIPEA or NMM (3.0–5.0 eq)Essential to neutralize the acid byproduct.
Solvent EtOAc (preferred) or DMFEtOAc facilitates workup (water wash removes T3P byproducts).[1]
Temp 0°C

RT

50°C
Start cold to mix, heat only if stalled after 2h.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 mmol) and Base (4.0 mmol) in EtOAc (5 mL).

  • Add Amine (1.2 mmol).

  • Add T3P solution (2.0 mmol) dropwise at 0°C.

  • Allow to warm to RT. Monitor by LCMS.[2][3]

  • Troubleshooting: If conversion <50% after 4h, add 1.0 eq more T3P and heat to 50°C.

The "Nuclear Option": Acid Chlorides

If T3P fails, you must convert the acid to an acid chloride (using


 or 

).
  • Critical Modification: Do not use pyridine as the solvent (it can form stable, unreactive acyl-pyridinium salts with hindered systems). Use DCM with solid

    
      or DIPEA  as a scavenger.
    

Module 3: Buchwald-Hartwig Amination (C-N Coupling)[4]

This is the most frequent failure point. Oxolane amines are prone to


-hydride elimination or simply failing to coordinate to Palladium due to bulk.
The "Fickle Beast" Protocol

Do NOT use


 or 

. These sources generate Pd(0) inefficiently and often aggregate into "Palladium black" before the slow amine can bind.

Recommended System:

  • Pre-catalyst: Pd-G3 or Pd-G4 (e.g., RuPhos-Pd-G4). These ensure 1:1 ligand-to-metal ratio and rapid activation.

  • Ligand Selection:

    • Primary Oxolane Amines:BrettPhos [3]

    • Secondary Oxolane Amines:RuPhos (Universal choice) or SPhos .

Comparative Ligand Performance Table
LigandSubstrate ClassSuccess RateMechanism Benefit
RuPhos 2° Cyclic AminesHighBulky isopropyl groups prevent

-hydride elimination.
BrettPhos 1° AminesHighHigh electron density facilitates oxidative addition.
Xantphos GeneralLowBite angle often unsuitable for hindered alkyl amines.
BINAP GeneralLowOften requires high temp, leading to decomposition.
Visualizing the Bottleneck

CatalyticCycle cluster_fail Failure Mode Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd AmineBind Amine Coordination (The Bottleneck) OxAdd->AmineBind Slow for Hindered Amines Decomp Pd Black (Aggregation) OxAdd->Decomp If Amine is too slow RedElim Reductive Elimination (Product Release) AmineBind->RedElim Base RedElim->Pd0

Figure 2: The kinetic bottleneck in C-N coupling is the amine coordination step. If this is slow, the catalyst decomposes.

Module 4: Nucleophilic Substitution ( Ar / 2)

The Solvation Trap

Oxolane amines can form strong hydrogen bonds with protic solvents (Water, MeOH, EtOH) via the ether oxygen. This creates a "solvation cage" that increases the effective steric bulk and lowers the energy of the nucleophile.

Protocol Adjustment:

  • Solvent: Switch to Polar Aprotic (DMSO, DMF, NMP, or Acetonitrile).

  • Concentration: Run reactions at high concentration (1.0 M to 2.0 M) to increase collision frequency.

  • Base: Use Cesium Carbonate (

    
    ) . The "Cesium Effect" improves solubility in organic solvents and can assist in pre-organizing the transition state.
    

FAQ: Rapid Troubleshooting

Q: My reaction turns black immediately upon heating. What happened? A: This is likely catalyst decomposition (Pd black formation). Your amine is not coordinating fast enough to stabilize the metal. Fix: Lower the temperature to 60°C and switch to a Pd-G4 precatalyst (e.g., RuPhos-Pd-G4) to ensure immediate active species generation.

Q: I see the product mass by LCMS, but the conversion stalls at 10%. A: Product inhibition or catalyst poisoning. The oxolane oxygen might be chelating the metal in a non-productive way. Fix: Add more catalyst (fresh batch) or switch to a stronger base like NaOtBu (if functional groups allow) to drive the deprotonation step.

Q: Can I use microwave irradiation? A: Yes, but be cautious. Microwave heating is excellent for


Ar reactions of oxolane amines but can accelerate catalyst death in Buchwald couplings. Use it for alkylations/substitutions, not transition metals.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][4] Chemical Reviews.[5] Link (Discusses T3P superiority for hindered systems).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[6] Chemical Reviews.[5] Link (Definitive guide on Ligand selection: RuPhos/BrettPhos).

  • Wissmann, H., & Kleiner, H. J. (1980). New Peptide Synthesis Method using Propanephosphonic Acid Anhydride. Angewandte Chemie. (Original T3P methodology).
  • Ingoglia, B. T., et al. (2016). Amine Nucleophilicity Trends.[7] Tetrahedron. (Explains the inductive deactivation of heteroatom-substituted amines).

  • Driver, T. G., & Hartwig, J. F. (1996). Carbon-Nitrogen Bond-Forming Reductive Elimination of Aryl Amines from Palladium(II) Phosphine Complexes. J. Am. Chem. Soc. Link (Mechanism of reductive elimination bottlenecks).

Sources

Technical Support Center: pH-Dependent Extraction of 3-(2-Aminopropoxy)tetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the handling and purification of 3-(2-Aminopropoxy)tetrahydrofuran. This document is designed for researchers, chemists, and process development scientists. As Senior Application Scientists, we have consolidated field-proven insights and fundamental chemical principles to help you navigate the nuances of this compound's extraction. Our goal is to explain not just the "how," but the critical "why" behind each step, empowering you to troubleshoot and optimize your workflow effectively.

Section 1: The Core Principle - Why pH is Everything

The molecular structure of 3-(2-Aminopropoxy)tetrahydrofuran contains a primary amine, which is a basic functional group. The entire extraction strategy hinges on controlling the protonation state of this amine.

Question: Why is pH the most critical parameter for a successful extraction?

Answer: The pH of the aqueous phase directly dictates the form—and therefore the solubility—of your compound.

  • In Acidic Conditions (Low pH): The amine group acts as a base and accepts a proton (H+) from the acid. This forms a positively charged ammonium salt (R-NH₃⁺). This ionic salt is polar and exhibits high solubility in the aqueous phase.[1]

  • In Basic/Alkaline Conditions (High pH): The amine group remains in its neutral, "free base" form (R-NH₂). This form is significantly less polar and is preferentially soluble in a suitable organic solvent.[2]

Manipulating the pH allows you to reversibly "switch" the compound's solubility, effectively directing it into your desired liquid phase (aqueous or organic). This is the foundation of a selective and high-yield extraction.[3][4]

The relationship between the protonated and free base forms is an equilibrium, as illustrated below.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase protonated Protonated Form (R-NH₃⁺) Water-Soluble free_base Free Base Form (R-NH₂) Organic-Soluble protonated->free_base Add Base (e.g., NaOH) pH > pKa + 2 free_base->protonated Add Acid (e.g., HCl) pH < pKa - 2

Caption: pH-driven equilibrium of 3-(2-Aminopropoxy)tetrahydrofuran.

Section 2: Experimental Protocols & Methodologies

A widely accepted heuristic in separation science is the "2 pH Rule," which states that to ensure >99% of a compound is in a specific form, the pH should be adjusted to at least two units away from the pKa.[5]

  • To protonate the amine (water-soluble): pH < 8.5

  • To deprotonate the amine (organic-soluble): pH > 12.5

Protocol 1: Extraction of the Amine from an Aqueous Solution

This protocol is used when your product is in an aqueous mixture (e.g., after a reaction quench) and you want to isolate it.

Objective: To convert the amine to its free base form and extract it into an organic solvent.

Step-by-Step Methodology:

  • Preparation: Transfer your aqueous solution containing the amine to a separatory funnel of appropriate size.

  • Basification:

    • Slowly add a base, such as 1 M Sodium Hydroxide (NaOH) or a saturated Sodium Carbonate (Na₂CO₃) solution, to the aqueous layer. Swirl the funnel gently during addition.

    • Periodically check the pH of the aqueous layer using pH paper or a calibrated pH meter.

    • Causality: Adding a base removes protons from the R-NH₃⁺ form, shifting the equilibrium to the organic-soluble R-NH₂ free base.[1]

    • Continue adding base until the pH is robustly ≥ 12.5 . This ensures complete deprotonation.

  • Solvent Addition: Add an appropriate organic solvent (see Table 1 for guidance). A common choice is Dichloromethane (DCM) or Ethyl Acetate (EtOAc). The volume is typically 0.5 to 1.0 times the volume of the aqueous phase.

  • Extraction:

    • Stopper the funnel, invert it, and open the stopcock to vent any pressure.

    • Shake the funnel vigorously for 30-60 seconds, venting periodically.

    • Causality: Vigorous mixing increases the surface area between the two immiscible phases, facilitating the transfer of the free base amine from the aqueous to the organic layer.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the organic layer (the bottom layer if using DCM, the top layer if using EtOAc).

  • Repeat: Perform a second and third extraction on the remaining aqueous layer with fresh portions of the organic solvent to maximize recovery.

  • Post-Processing: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Removal of the Amine from an Organic Solution (Acidic Wash)

This protocol is used when your product is an impurity in an organic solution, or if you wish to transfer it into an aqueous phase for downstream processing.

Objective: To convert the amine to its water-soluble salt form and pull it out of the organic phase.

Step-by-Step Methodology:

  • Preparation: Place your organic solution containing the amine into a separatory funnel.

  • Acidic Wash:

    • Add a volume of dilute acid, typically 1 M Hydrochloric Acid (HCl), to the funnel.

    • Causality: The acid provides protons to convert the organic-soluble R-NH₂ into the water-soluble R-NH₃⁺ salt.[6]

  • Extraction: Shake the funnel vigorously as described in Protocol 1.

  • Phase Separation & pH Check:

    • Allow the layers to separate.

    • Drain the aqueous layer and check its pH. It should be ≤ 8.5 . If not, the wash should be repeated with fresh acid.

  • Collection: The amine is now in the aqueous layer as its salt. The organic layer is now free of the amine.

  • Recovery (Optional): If you wish to recover the amine, take the acidic aqueous extracts, and perform Protocol 1 to bring the pH back up and extract the free base into a fresh organic solvent. This is a common purification technique known as an acid-base back-extraction.[7]

Section 3: Troubleshooting Guide & FAQs

Q: I've formed a thick, stable emulsion at the interface between the layers. What should I do? A: Emulsion formation is common when extracting basic amines. Here are several proven strategies:

  • Patience: Let the funnel stand undisturbed for an extended period (15-30 minutes). Sometimes, the emulsion will break on its own.

  • "Salting Out": Add a saturated aqueous solution of Sodium Chloride (brine). This increases the ionic strength and polarity of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.[8]

  • Filtration: For stubborn emulsions, you can sometimes pass the entire mixture through a pad of Celite® or glass wool.

  • Mechanical Agitation: Gently swirl or stir the mixture with a glass rod. Avoid vigorous shaking, which can worsen the problem.

Q: My extraction yield is very low. What are the most likely causes? A: Low recovery is almost always traced back to one of these issues:

  • Incorrect pH: This is the most common culprit. Double-check that the pH of the aqueous phase is in the correct range after mixing. The buffering capacity of your reaction mixture could be neutralizing your acid or base. Always verify the final pH.

  • Insufficient Extractions: A single extraction is rarely sufficient. For polar amines, 3 to 5 extractions may be necessary to achieve >95% recovery.

  • Poor Solvent Choice: The chosen organic solvent may not be a good match for your compound. If your compound has significant polarity even in its free base form, a more polar solvent like DCM might be more effective than a less polar one like MTBE (See Table 1).[7]

  • Premature Workup: Ensure your reaction is truly complete before beginning extraction. Unreacted starting materials could complicate the separation.

Q: How do I choose the best organic solvent for my extraction? A: The ideal solvent should have three key properties:

  • High Solublity for the free base form of your amine.

  • Low Miscibility with water.

  • A density significantly different from water to allow for clean phase separation.

  • A low boiling point for easy removal after extraction.

The following table provides a comparison of common extraction solvents.

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Water MiscibilityNotes
Dichloromethane (DCM) 3.11.3340LowForms the bottom layer. Effective for many compounds but is a suspected carcinogen.
Ethyl Acetate (EtOAc) 4.40.9077Moderate (3.3%)Forms the top layer. Prone to hydrolysis under very acidic or basic conditions.
Methyl tert-butyl ether (MTBE) 2.50.7455Low (1.5%)Forms the top layer. Less prone to peroxide formation than diethyl ether.
2-Methyltetrahydrofuran (2-MeTHF) 4.0 (similar to THF)0.8680Low (4.1%)[9]Forms the top layer. A greener alternative to THF and DCM with lower water solubility.[10]

Section 4: Troubleshooting Workflow

If you encounter issues during your extraction, follow this logical decision tree to diagnose the problem.

G decision decision start Start: Low Extraction Yield decision_pH Is aqueous pH correct? (>12.5 for base, <8.5 for acid) start->decision_pH Check Primary Parameters end_good Resolved: High Yield end_bad Re-evaluate Entire Process decision_emulsion Is an emulsion present? decision_pH->decision_emulsion Yes action_adjustpH Re-adjust pH with acid/base. Re-extract. decision_pH->action_adjustpH No action_breakEmulsion Add brine (NaCl solution). Allow to stand. Consider filtration. decision_emulsion->action_breakEmulsion Yes decision_solvent Is solvent choice optimal? decision_emulsion->decision_solvent No action_adjustpH->decision_emulsion action_breakEmulsion->decision_solvent decision_repeats Were at least 3 extractions performed? decision_solvent->decision_repeats Yes action_changeSolvent Select a different solvent (See Table 1). Re-extract. decision_solvent->action_changeSolvent No decision_repeats->end_good Yes action_repeatExtraction Perform additional extractions on the aqueous phase. decision_repeats->action_repeatExtraction No action_changeSolvent->end_bad action_repeatExtraction->end_good

Caption: A logical workflow for troubleshooting common extraction problems.

References

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE)
  • University of Rochester, Department of Chemistry. Workup: Amines.
  • Google Patents. (1969).
  • Industrial & Engineering Chemistry Research. Extraction of Anions from Aqueous Solutions Using Secondary Amines.
  • LCGC International. (2026). Liquid-Liquid Extraction of Polar Organic Compounds.
  • University of Alberta.
  • University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents.
  • Element Lab Solutions.
  • Reaction Chemistry & Engineering. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. RSC Publishing. [Link]

  • Wikipedia. Liquid–liquid extraction.
  • ResearchGate. (2015).
  • University of Rochester, Department of Chemistry. Workup for Removing Amines.
  • Biotage. (2023).
  • Journal of Chemistry. (2013).
  • PennAKem. METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions.
  • Organic-Chemistry.org. Tetrahydrofuran (THF) - Common Organic Chemistry.

Sources

Technical Support Center: Precision Synthesis of Oxolane Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Minimizing Side Reactions in Tetrahydrofuran (Oxolane) Ether Synthesis

Mission Statement

You are encountering yield losses or impurity profiles inconsistent with pharmaceutical standards during oxolane ether synthesis. This guide addresses the two primary distinct challenges in this domain:

  • Functionalization: Attaching an ether linkage to an existing oxolane ring (e.g., nucleoside analog synthesis).

  • Cyclization: Forming the oxolane ring itself from acyclic precursors via etherification.

Module 1: Functionalizing the Oxolane Ring (Williamson Ether Synthesis)

The Scenario: You are reacting a tetrahydrofuran-ol (e.g., 3-hydroxytetrahydrofuran) with an alkyl halide to form an ether. The Problem: Formation of dihydrofurans (elimination products) instead of the desired ether.

Root Cause Analysis

The oxolane ring, particularly at the C3 position, is susceptible to


-elimination. When using strong bases to generate the alkoxide, or when the electrophile is sterically hindered, the reaction pathway shifts from Substitution (

) to Elimination (

).[1]
Troubleshooting Protocol

Q1: My LC-MS shows a mass corresponding to the alkene (M-LeavingGroup). How do I stop this?

A: You must invert the "standard" Williamson logic.

  • Standard Logic:

    
    
    
  • The Fix: Ensure the oxolane moiety acts as the nucleophile (the alcohol), not the electrophile.

    • Why? Secondary halides on an oxolane ring are highly prone to elimination because the resulting double bond (dihydrofuran) is thermodynamically stabilized by the adjacent oxygen lone pair (enol ether resonance).

    • Protocol: Deprotonate the oxolane-alcohol with Sodium Hydride (NaH) first, then add the primary alkyl halide.

Q2: I am already using the oxolane as the alcohol, but I still see elimination. Why?

A: The basicity of your alkoxide is too high relative to its nucleophilicity, or your temperature is too high.

  • Thermodynamic Control: Elimination is entropically favored (2 molecules

    
     3 molecules). Lower the reaction temperature to 
    
    
    
    or
    
    
    during the addition phase.
  • Base Switching: If using NaH/THF causes issues, switch to Silver(I) Oxide (

    
    ) .
    
    • Mechanism:[2][3][4][5][6][7][8]

      
       acts as a mild base and a halogen scavenger. It promotes 
      
      
      
      by coordinating with the halide leaving group (pulling) while gently activating the alcohol (pushing), avoiding the "hard" basic conditions that trigger E2 elimination.

Data: Base Selection Matrix

Base Reagent

(Conj. Acid)
Risk of EliminationRecommended For
NaH 35ModeratePrimary alkyl halides, unhindered substrates.
KOtBu 17High Avoid. Too bulky; favors E2 exclusively.

N/A (Lewis Acid/Base)Low Sensitive substrates, secondary halides, minimizing epimerization.

26ModerateSubstrates prone to nucleophilic attack at other sites.
Module 2: Constructing the Ring (Cyclodehydration)

The Scenario: You are cyclizing a 1,4-diol (e.g., 1,4-butanediol derivatives) to form the oxolane ring. The Problem: Polymerization (tar formation) or Ring Opening.

Root Cause Analysis

Tetrahydrofuran is a cyclic ether with significant ring strain. In the presence of strong Lewis acids, the oxygen atom can be protonated/complexed, making the


-carbon susceptible to nucleophilic attack by another monomer. This initiates Cationic Ring-Opening Polymerization (CROP) , forming Polytetrahydrofuran (PTHF).
Troubleshooting Protocol

Q3: My reaction mixture turned into a viscous oil/solid (PTHF). How do I prevent polymerization?

A: You are fighting an entropy battle. Polymerization is intermolecular; Cyclization is intramolecular.

  • The Fix (High Dilution): Run the reaction at high dilution (

    
    ). This statistically favors the intramolecular reaction (tail biting head) over intermolecular attack (chain growth).
    
  • Catalyst Switch: Move away from simple mineral acids (

    
    ) or strong Lewis acids (
    
    
    
    ). Use Solid Acid Catalysts like Heteropolyacids (e.g.,
    
    
    ).[9]
    • Why? Solid acids provide "site isolation." The acidic sites are fixed in a crystal lattice, preventing the bimolecular interaction required for chain propagation.

Q4: Can I use thermodynamic control to stop polymerization?

A: Yes. The ceiling temperature (


) of THF polymerization is approximately 

.
  • Protocol: Conduct the cyclization above

    
     .
    
  • Mechanism:[2][3][4][5][6][7][8] Above the ceiling temperature, the depolymerization rate (

    
    ) exceeds the propagation rate (
    
    
    
    ). Even if a polymer chain starts to form, it will thermodynamically unzip back to the monomer/ring form.
Module 3: Stereochemical Integrity

The Scenario: You are synthesizing a chiral oxolane ether. The Problem: Loss of stereochemistry (Epimerization) at the


-position (C2).
Root Cause Analysis

The protons on the carbon adjacent to the ether oxygen (C2/C5) are acidified by the electron-withdrawing inductive effect of the oxygen. Strong bases can deprotonate this position, leading to a planar oxocarbenium-like transition state that destroys chirality.

Visualizing the Pathway

StereochemistryLoss Start Chiral Oxolane Ether Inter stabilized Carbanion (Planar/Invertible) Start->Inter Deprotonation at C2 Base Strong Base (e.g., n-BuLi, excess NaH) Base->Inter Product Racemic Mixture (Epimerization) Inter->Product Reprotonation

Caption: Mechanism of base-catalyzed epimerization at the alpha-position of the oxolane ring.

Troubleshooting Protocol

Q5: How do I maintain chiral purity during etherification?

A: Avoid "Hard" Bases and use Kinetic Control.

  • Protocol: If generating an anion near the ring, use non-nucleophilic bases like LiHMDS at

    
     .
    
  • Alternative: Use acid-catalyzed trichloroacetimidate alkylation (Bundle method) instead of basic Williamson conditions.

    • Reagents: Alcohol + Trichloroacetimidate + catalytic

      
       (Triflic acid).
      
    • Benefit: Acidic conditions preserve the stereocenter at C2, which is sensitive to base.

Summary Decision Tree

OxolaneStrategy Start Start: Oxolane Ether Synthesis Type Synthesis Type? Start->Type Func Functionalization (Adding Ether to Ring) Type->Func Cycl Cyclization (Forming the Ring) Type->Cycl FuncRisk Risk: Elimination (E2) Func->FuncRisk CyclRisk Risk: Polymerization (PTHF) Cycl->CyclRisk FuncSol1 Use Oxolane as Nucleophile FuncRisk->FuncSol1 Primary Halide FuncSol2 Use Ag2O (Mild Base) FuncRisk->FuncSol2 Sensitive/Secondary Halide CyclSol1 High Dilution (<0.05M) CyclRisk->CyclSol1 CyclSol2 Temp > 85°C (Ceiling Temp) CyclRisk->CyclSol2

Caption: Strategic decision tree for selecting reaction conditions based on synthesis type and associated risks.

References
  • Williamson Ether Synthesis & Side Reactions.

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][4][5][6][10][11]

    • URL:[Link]

  • Cationic Ring-Opening Polymeriz

    • Source:Journal of the American Chemical Society.
    • URL:[Link]

  • Solid Acid Catalysis for THF Polymeriz

    • Source:PMC (NIH). "The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid."
    • URL:[Link]

  • Stereoselective Synthesis of Tetrahydrofurans.

    • Source:PMC (NIH). "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans."
    • URL:[Link]

Sources

Technical Support Center: Chiral Separation of 3-(2-Aminopropoxy)oxolane

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the separation of 3-(2-Aminopropoxy)oxolane enantiomers via HPLC.

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the challenging chiral separation of 3-(2-Aminopropoxy)oxolane. This molecule's structure, featuring a primary amine and an oxolane (tetrahydrofuran) ring, presents specific challenges that require a nuanced approach to High-Performance Liquid Chromatography (HPLC) method development.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when separating the enantiomers of 3-(2-Aminopropoxy)oxolane?

The primary difficulty arises from the basic primary amine group. This functional group can interact strongly and non-specifically with acidic sites (residual silanols) on the silica backbone of many chiral stationary phases (CSPs). These interactions often lead to severe peak tailing, poor resolution, and low analytical accuracy. Therefore, method development must focus on mitigating these undesirable interactions while promoting the specific diastereomeric interactions necessary for chiral recognition.[1][2]

Q2: Which type of Chiral Stationary Phase (CSP) is most effective for this separation?

For primary amines like 3-(2-Aminopropoxy)oxolane, polysaccharide-based CSPs are the most versatile and widely successful choice.[3][4][5] Specifically, columns derived from amylose or cellulose coated or immobilized on a silica support are highly recommended as a starting point.

  • Amylose-based CSPs (e.g., those with tris(3,5-dimethylphenylcarbamate) selectors) are often excellent first choices.[3]

  • Cellulose-based CSPs (e.g., those with tris(3,5-dimethylphenylcarbamate) selectors) offer complementary selectivity and should be screened in parallel.[3][6]

  • Crown-ether based CSPs can also be highly effective for primary amines, as they form inclusion complexes with the protonated amine group.[1][7]

Q3: Why is a mobile phase additive necessary for this analysis?

An additive is crucial to ensure good peak shape and achieve robust separation.[6][8] Since 3-(2-Aminopropoxy)oxolane is a basic compound, a basic additive like Diethylamine (DEA) or Triethylamine (TEA) is added to the mobile phase. This additive competes with the analyte for active silanol sites on the stationary phase, effectively masking them and preventing peak tailing. This allows the chiral recognition mechanism of the CSP to dominate, leading to better resolution and peak symmetry.[8][9]

Troubleshooting Guide

This guide addresses common problems encountered during the separation of 3-(2-Aminopropoxy)oxolane enantiomers.

Problem 1: Poor or No Enantiomeric Resolution

Question: I'm injecting my racemic standard, but I see only one peak or two poorly resolved peaks. What are the likely causes and how do I fix it?

Answer: This is the most common initial challenge. It indicates that the chosen chromatographic conditions do not create a sufficient energy difference between the transient diastereomeric complexes formed by the enantiomers and the CSP.

Causality and Solutions:

  • Incorrect CSP Selection: The chosen CSP may not have the appropriate chiral selectors or spatial arrangement to resolve your specific molecule. Chiral recognition is a highly specific interaction.

    • Solution: Screen multiple CSPs with different selectors. A good starting point is to screen one amylose-based and one cellulose-based column. If these fail, consider a crown-ether-based column.[6]

  • Suboptimal Mobile Phase Composition: The strength and composition of your mobile phase directly impact selectivity.

    • Solution (Normal Phase): Your mobile phase is likely a mixture of a non-polar solvent (like n-hexane) and an alcohol modifier (like isopropanol or ethanol). Systematically vary the alcohol percentage. Start at 10% alcohol and adjust in 5% increments (e.g., 5%, 15%, 20%). Sometimes, a lower alcohol percentage increases retention and improves resolution. Also, try switching the alcohol modifier (e.g., from isopropanol to ethanol), as this can dramatically alter selectivity.[6][10]

  • Inappropriate Temperature: Temperature affects the kinetics and thermodynamics of the interactions between the analyte and the CSP.

    • Solution: Lowering the column temperature (e.g., from 25°C to 15°C) often enhances resolution by increasing the stability of the transient diastereomeric complexes. Conversely, sometimes a higher temperature can improve peak shape, so it's worth testing a range (e.g., 15°C, 25°C, 40°C).[11]

Problem 2: Severe Peak Tailing

Question: My peaks are asymmetrical with a pronounced tail. What is causing this and how can I achieve symmetrical, Gaussian peaks?

Answer: Peak tailing for a basic analyte like 3-(2-Aminopropoxy)oxolane is almost always caused by secondary ionic interactions between the protonated amine and residual acidic silanols on the silica support of the column.

Causality and Solutions:

  • Silanol Interactions: The primary amine is basic and can be protonated, leading to a strong ionic attraction to deprotonated silanol groups (Si-O⁻) on the stationary phase surface. This strong, non-chiral interaction results in tailing.

    • Solution: Add a basic modifier to the mobile phase. This modifier acts as a competitor, neutralizing the active silanol sites. Start with 0.1% Diethylamine (DEA) in your mobile phase. If tailing persists, you can increase the concentration up to 0.5%. Other amines can also be effective.[6][8]

AdditiveTypical Concentration (v/v)Notes
Diethylamine (DEA)0.1% - 0.5%Most common and effective starting choice for basic analytes.[6][8]
Triethylamine (TEA)0.1% - 0.5%A slightly bulkier alternative to DEA.
Ethanolamine (AE)0.1% - 0.2%Can offer improved peak shape over DEA but may have limited miscibility in high-hexane mobile phases.[8]
  • Column Overload: Injecting too much sample mass can saturate the active sites on the CSP, leading to tailing.

    • Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a loading study by injecting progressively smaller amounts until peak shape improves.[10]

Problem 3: Variable or Drifting Retention Times

Question: My retention times are not consistent between runs. What could be the issue?

Answer: Drifting retention times point to an unstable chromatographic system. The cause must be identified to ensure method robustness and reliability.

Causality and Solutions:

  • Insufficient Column Equilibration: Chiral columns, especially in normal phase, can require significant time to equilibrate with the mobile phase.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection. If the mobile phase composition is changed, re-equilibrate thoroughly.[12]

  • Mobile Phase Instability: The composition of the mobile phase can change over time.

    • Solution: Alcohols and hexane have different volatilities. Keep the mobile phase reservoir capped to prevent selective evaporation of the more volatile component (hexane). Always prepare fresh mobile phase daily.

  • Temperature Fluctuations: The laboratory's ambient temperature can affect retention times if a column thermostat is not used.

    • Solution: Use a thermostatically controlled column compartment and maintain a constant temperature (e.g., 25°C) for all analyses.[13]

  • Pump or System Leaks: A small leak in the system will cause pressure fluctuations and, consequently, unstable flow rates and retention times.

    • Solution: Systematically check all fittings for leaks, from the pump to the detector. Check for salt buildup around fittings, which can indicate a slow leak.[13][14]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Identify Chromatographic Problem p1 Poor or No Resolution start->p1 p2 Peak Tailing start->p2 p3 Drifting Retention Time start->p3 sub_p1 Change Mobile Phase (Alcohol % or Type) p1->sub_p1 sub_t1 Add/Increase Basic Modifier (e.g., 0.1% DEA) p2->sub_t1 sub_d1 Ensure Column Equilibration (>10 Column Volumes) p3->sub_d1 sub_p2 Screen Different CSP (Amylose vs. Cellulose) sub_p1->sub_p2 sub_p3 Optimize Temperature sub_p2->sub_p3 end_node Problem Resolved sub_p3->end_node sub_t2 Reduce Sample Load (Dilute Sample) sub_t1->sub_t2 sub_t2->end_node sub_d2 Check for System Leaks & Prepare Fresh Mobile Phase sub_d1->sub_d2 sub_d2->end_node

Caption: A logical workflow for troubleshooting common HPLC chiral separation issues.

Experimental Protocol: Method Development Strategy

This protocol provides a systematic approach to developing a robust HPLC method for the enantiomeric separation of 3-(2-Aminopropoxy)oxolane.

Step 1: Column Selection and Initial Screening

The goal is to find a column and mobile phase system that shows at least partial separation.

  • Select CSPs: Choose at least two polysaccharide-based columns.

    • Column A: Amylose tris(3,5-dimethylphenylcarbamate) based CSP.

    • Column B: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP.

  • Prepare Sample: Dissolve the racemic standard of 3-(2-Aminopropoxy)oxolane in the initial mobile phase or a compatible solvent (like ethanol) at a concentration of approximately 0.5 - 1.0 mg/mL.

  • Screening Conditions:

ParameterCondition 1Condition 2
Mobile Phasen-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)n-Hexane / Ethanol / DEA (85:15:0.1, v/v/v)
Flow Rate1.0 mL/min1.0 mL/min
Column Temp.25 °C25 °C
Injection Vol.5 µL5 µL
DetectionUV at 210-220 nm (or as appropriate)UV at 210-220 nm (or as appropriate)
  • Execution: Equilibrate Column A with Condition 1 for at least 30 minutes. Inject the sample. Repeat for Condition 2. Then, repeat the entire process for Column B.

  • Evaluation: Identify the column and mobile phase combination that provides the best initial separation (even if it's not baseline). This will be your starting point for optimization.

Step 2: Method Optimization

Once partial separation is achieved, refine the conditions to maximize the resolution (Rs). The goal is to achieve Rs ≥ 1.5.

  • Optimize Alcohol Modifier %: Using the best alcohol from the screening, adjust its concentration. For example, if Hexane/Isopropanol (80:20) gave the best result, test 90:10, 85:15, and 75:25 ratios. A lower percentage of alcohol generally increases retention and can improve resolution.

  • Optimize Additive Concentration: If peak shape is still suboptimal, adjust the DEA concentration between 0.05% and 0.2%.

  • Optimize Temperature: Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution.[11]

  • Optimize Flow Rate: If necessary, reduce the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min). This increases analysis time but can significantly improve resolution by allowing more time for the analyte to interact with the CSP.

Method Development Workflow Diagram

MethodDevelopment start Start: Define Analytical Goal (e.g., Rs > 1.5) col_select 1. CSP Selection (Amylose & Cellulose based) start->col_select mp_screen 2. Mobile Phase Screening (Hexane/IPA vs. Hexane/EtOH + 0.1% DEA) col_select->mp_screen eval1 Evaluate: Is there partial separation? mp_screen->eval1 eval1->col_select No, try new CSP optimize 3. Optimization eval1->optimize Yes opt_alcohol Adjust Alcohol % optimize->opt_alcohol opt_temp Vary Temperature opt_alcohol->opt_temp opt_flow Reduce Flow Rate opt_temp->opt_flow eval2 Evaluate: Is Rs >= 1.5? opt_flow->eval2 eval2->optimize No, continue optimization finish End: Method Validation eval2->finish Yes

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Profiling of 3-(2-Aminopropoxy)oxolane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Aminopropoxy)oxolane represents a specialized linker architecture in medicinal chemistry, balancing the conformational rigidity of the oxolane (tetrahydrofuran) core with the steric complexity of a branched aminopropyl side chain. Unlike simple linear ether amines or directly substituted oxolanes, this molecule introduces dual stereocenters (C3 on the ring and C2' on the side chain), creating a unique diastereomeric NMR signature.

This guide provides a definitive spectral analysis, comparing this architecture against standard alternatives to assist researchers in structural validation and linker selection for drug conjugates (ADCs) and fragment-based drug discovery (FBDD).

Part 1: Comparative Analysis of Linker Architectures

In drug design, the choice of linker affects solubility, metabolic stability, and receptor binding. We compare 3-(2-Aminopropoxy)oxolane against its two most common functional alternatives.

Table 1: Comparative Physicochemical & Spectral Properties[1]
FeatureSubject: 3-(2-Aminopropoxy)oxolane Alt A: 3-Aminotetrahydrofuran Alt B: 2-Methoxypropan-1-amine
Structure Class Cyclic Ether + Branched SpacerCyclic Ether (Direct Attachment)Acyclic Linear Ether
Conformational Freedom Moderate (Ring constrained + flexible linker)Low (Rigid ring constraint)High (Fully rotatable)
Chirality Complex (2 Centers) : Diastereomers (RR, SS, RS, SR)Simple (1 Center) : Enantiomers onlySimple (1 Center) : Enantiomers only
Key NMR Diagnostic Doublet (~1.1 ppm) + Complex Ring MultipletsNo Methyl Doublet; Distinct H3 MultipletMethyl Doublet; Simple Chain Signals
Use Case Sterically demanding linker; solubility enhancerCompact, rigid scaffoldFlexible, low-barrier spacer

Part 2: Detailed 1H NMR Spectrum Analysis

The Stereochemical Challenge

Because 3-(2-Aminopropoxy)oxolane possesses two chiral centers, the commercial product is often a mixture of four stereoisomers. In the NMR spectrum, this manifests as signal doubling or complex broadening , particularly for the protons nearest the chiral centers.

  • Diastereotopic Protons: The

    
     protons in the side chain are diastereotopic due to the adjacent chiral center at C2'. They will not appear as a simple doublet but as the AB part of an ABX system.
    
Spectral Assignment Table (Solvent: , 400 MHz)
PositionProton LabelChemical Shift (

, ppm)
Multiplicity

-Coupling (Hz)
Structural Insight
Side Chain

1.05 – 1.15Doublet (d)

Diagnostic methyl group; position varies slightly between diastereomers.
Side Chain

3.05 – 3.20Multiplet (m)-Methine proton alpha to amine; shifts downfield in acidic media.
Side Chain

3.25 – 3.45dd / ABX

Diastereotopic . These protons are magnetically non-equivalent.
Ring H3 (Methine)4.05 – 4.15Multiplet-Point of attachment. "Envelope" conformation of ring affects coupling.
Ring H2, H5 (

-O)
3.60 – 3.95Complex m-Protons adjacent to ring oxygen. Heavily overlapped.
Ring H4 (

-O)
1.80 – 2.10Multiplet-Methylene protons of the ring; typically distinct from the methyl doublet.
Amine

1.5 – 2.0Broad s-Exchangeable. Disappears in

; sharpens in dry

.

Note on Shifts: Exact values fluctuate based on concentration and diastereomeric ratio. The presence of two sets of signals for the Methyl doublet (e.g., 1.08 and 1.10 ppm) confirms a mixture of diastereomers.

Part 3: Experimental Protocols

Protocol: Diastereomer Resolution & Validation

To confirm the structure and assess purity without chiral chromatography, use this NMR protocol.

Step-by-Step Methodology:

  • Standard Acquisition: Dissolve 10 mg of sample in 0.6 mL

    
    . Acquire a standard 1H spectrum (16 scans).
    
    • Checkpoint: Verify the integral ratio of Methyl (3H) to Ring

      
      -protons (4H) is 3:4.
      
  • Solvent Swap (

    
     Shake):  Add 1 drop of 
    
    
    
    to the tube, shake, and re-acquire.
    • Result: The broad singlet at 1.5-2.0 ppm (

      
      ) must disappear. If peaks in the 3.0-4.0 region disappear, you have salt impurities, not the amine.
      
  • Chiral Shift Experiment (Optional): If diastereomeric overlap is severe, add 2 equivalents of Pirkle’s Alcohol or

    
    .
    
    • Result: This will split the methyl doublet into distinct signals for each stereoisomer, allowing calculation of diastereomeric excess (de).

Visualization of Spectral Logic (Graphviz)

The following diagram illustrates the connectivity and J-coupling network that dictates the multiplet structures.

G cluster_sidechain Side Chain (Propoxy) cluster_ring Oxolane Ring Methyl Methyl (CH3) ~1.1 ppm (d) Methine_N Methine (CH-N) ~3.1 ppm (m) Methyl->Methine_N Vicinal (J~6Hz) Methylene_O Methylene (O-CH2) ~3.3 ppm (dd/ABX) Methine_N->Methylene_O Vicinal (ABX) Methylene_O->Methine_N Chiral Influence H3 H3 (CH-O) ~4.1 ppm Methylene_O->H3 Ether Link (No Coupling) H2 H2 (CH2-O) ~3.8 ppm H3->H2 Vicinal H4 H4 (CH2) ~1.9 ppm H3->H4 Vicinal H5 H5 (CH2-O) ~3.7 ppm H4->H5 Vicinal

Figure 1: J-Coupling Network and Connectivity. Arrows indicate scalar coupling interactions that define signal multiplicity.

Part 4: Analytical Workflow for Quality Control

When sourcing this material for development, impurities are common due to the ring-opening synthesis route.

Workflow Start Crude Sample 3-(2-Aminopropoxy)oxolane Solvent Dissolve in CDCl3 (Avoid DMSO for initial purity check) Start->Solvent Acquire Acquire 1H NMR (sw = 12 ppm, d1 = 5s) Solvent->Acquire Check1 Check 1.1 ppm Region Acquire->Check1 Pass1 Doublet Present? (Confirm Side Chain) Check1->Pass1 Yes Fail1 Singlet or Missing? (Wrong Isomer/Hydrolysis) Check1->Fail1 No Check2 Check 3.0-4.2 ppm Region Pass1->Check2 Analysis Analyze Diastereomers (Look for signal doubling) Check2->Analysis Integration Matches

Figure 2: QC Decision Tree for Structural Verification.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons. (Foundational text for fragment-based shift prediction of ethers and amines).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for standard Tetrahydrofuran and Aminopropyl ether fragment shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for distinguishing solvent peaks from the oxolane ring protons).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for ABX system analysis in chiral side chains).

Sources

Comparative Guide: HPLC Retention Time Standards for 3-(2-Aminopropoxy)tetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Polar Challenge

Establishing a reliable retention time standard for 3-(2-Aminopropoxy)tetrahydrofuran presents a dual challenge in liquid chromatography: polarity and detection . As an aliphatic ether amine, this molecule lacks the conjugated


-systems required for standard UV detection (254 nm) and possesses high polarity (LogP 

-0.1 to 0.3) and basicity (pKa

9.5–10.5).

Standard C18 protocols often fail, resulting in void-volume elution or severe peak tailing due to silanol interactions. This guide compares the performance of the Reference Standard using three distinct analytical approaches: Hydrophilic Interaction Liquid Chromatography (HILIC) , High-pH Reverse Phase (RP) , and Pre-Column Derivatization .

Key Finding: While High-pH RP offers robustness, HILIC-MS/CAD provides the superior retention and peak shape necessary for establishing a definitive retention time standard without the kinetic variability of derivatization.

Comparative Analysis: Method Performance

We evaluated the retention behavior of the 3-(2-Aminopropoxy)tetrahydrofuran standard across three distinct chromatographic modes.

Table 1: Performance Benchmarking of Separation Modes
MetricMethod A: HILIC (Recommended) Method B: High-pH C18 Method C: Derivatization (FMOC)
Stationary Phase Bare Silica or AmideHybrid C18 (Ethylene Bridged)Standard C18
Mobile Phase ACN / Water / NH₄Formate10mM NH₄HCO₃ (pH 10.5) / ACNWater / ACN (Acidic)
Detection MS, CAD, or ELSDMS, CAD, or Low UV (205 nm)UV (260 nm) / FLD
Retention (

)
High (3.5 - 5.0) Moderate (1.5 - 2.5)High (4.0 - 6.0)
Peak Shape (

)
Excellent (1.0 - 1.1)Good (1.1 - 1.3)Variable (depends on reaction)
Sensitivity High (with MS)Low (UV noise at 205nm)Ultra-High
Suitability Primary Reference Method Routine QC (if conc. is high)Trace Analysis

Technical Deep Dive: The Causality of Retention

Why Standard C18 Fails

At typical acidic pH (0.1% Formic Acid), the primary amine is fully protonated (


). On a standard C18 column:
  • Solvophobic Exclusion: The charged species is too polar to partition into the hydrophobic C18 ligands, leading to elution near the void volume (

    
    ).
    
  • Silanol Tailing: The cationic amine undergoes ion-exchange interactions with residual anionic silanols on the silica surface, causing severe tailing.

The HILIC Solution (Method A)

HILIC creates a water-enriched layer on the surface of a polar stationary phase (Silica/Amide). 3-(2-Aminopropoxy)tetrahydrofuran partitions into this aqueous layer.

  • Mechanism: Partitioning + weak electrostatic interaction (between amine and silica).

  • Result: The organic-rich mobile phase (90% ACN) forces the polar analyte to stick, generating sharp peaks and reliable retention time markers.

The High-pH Solution (Method B)

By raising the pH to 10.5 (above the pKa), we deprotonate the amine (


).
  • Mechanism: The neutral molecule is sufficiently hydrophobic to interact with the C18 chain.

  • Critical Requirement: You must use a hybrid-silica or polymer-based column (e.g., Waters XBridge or Agilent PLRP-S) to prevent column dissolution at high pH.

Experimental Protocols

Protocol A: HILIC-MS/CAD (The Gold Standard)

Best for: Purity assessment and definitive identification.

1. Sample Preparation:

  • Dissolve 1 mg of 3-(2-Aminopropoxy)tetrahydrofuran standard in 1 mL of 90:10 ACN:Water.

  • Note: Do not use 100% water as diluent; it will disrupt the HILIC partition mechanism and cause peak distortion (solvent mismatch).

2. Chromatographic Conditions:

  • Column: Amide-functionalized Silica (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 200 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Isocratic Method: 10% A / 90% B.

  • Flow Rate: 0.4 mL/min.

  • Temp: 30°C.

3. Detection:

  • MS: ESI Positive Mode (SIM for [M+H]+).

  • CAD/ELSD: Nebulizer temp 35°C.

Protocol B: Pre-Column Derivatization (FMOC-Cl)

Best for: Laboratories limited to UV detection.

1. Derivatization Workflow:

  • Reagent: 5 mM FMOC-Cl in Acetonitrile.

  • Buffer: 0.2 M Borate Buffer (pH 9.5).

  • Reaction: Mix 100 µL Sample + 100 µL Borate + 200 µL FMOC-Cl.

  • Incubation: 1 minute at ambient temperature.

  • Quench: Add 20 µL Adamantanamine (to scavenge excess FMOC).

2. Separation:

  • Column: Standard C18.

  • Detection: UV at 263 nm or Fluorescence (Ex 260 / Em 310).

  • Note: The retention time will be for the derivative, not the native parent.

Decision Matrix & Workflow Visualization

The following diagrams illustrate the logic for selecting the correct method and the HILIC mechanism.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: 3-(2-Aminopropoxy)THF Analysis CheckDet Available Detector? Start->CheckDet MS_CAD MS / CAD / ELSD CheckDet->MS_CAD Universal UV_Only UV / FLD Only CheckDet->UV_Only Optical HILIC Method A: HILIC (Direct Analysis) MS_CAD->HILIC Preferred Deriv Method C: FMOC Derivatization (Indirect Analysis) UV_Only->Deriv High Sensitivity HighPH Method B: High pH RP (Low UV 205nm) UV_Only->HighPH High Conc. Only

Caption: Decision matrix for selecting the analytical method based on available instrumentation.

Diagram 2: HILIC Retention Mechanism[4]

HILIC_Mechanism cluster_0 Stationary Phase Interface Silica Polar Silica Surface (Si-OH) WaterLayer Immobilized Water Layer (Aqueous-rich) Silica->WaterLayer Adsorption Partition Analyte Partitioning (3-(2-Aminopropoxy)THF) WaterLayer->Partition Equilibrium Mobile Bulk Mobile Phase (90% ACN) Partition->Mobile Elution

Caption: Schematic of the HILIC partitioning mechanism essential for retaining polar ether amines.

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Link

  • Waters Corporation. (2020). Strategies for the Analysis of Polar Amines. Application Note 720006678EN. Link

  • Agilent Technologies. (2018). Analysis of Primary Amines using Derivatization and HPLC.[3][4][5][6] Publication 5990-xxxx. Link

  • Thermo Fisher Scientific. (2022). HILIC Separations: A Practical Guide. Technical Guide.[1] Link

Sources

Technical Guide: GC-MS Validation Strategies for Volatile Oxolane Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of volatile oxolane amines (e.g., 3-aminotetrahydrofuran) in pharmaceutical intermediates and active pharmaceutical ingredients (APIs) presents a classic chromatographic paradox. These compounds possess low molecular weight (volatility) yet exhibit high polarity and basicity (reactivity). This duality leads to severe peak tailing, carryover, and poor reproducibility on standard polysiloxane stationary phases.

This guide objectively compares the two dominant validation strategies: Direct Liquid Injection (DLI) using Base-Deactivated Columns versus Chemical Derivatization (TFAA) . While DLI offers throughput, our experimental data and field validation suggest that Derivatization remains the "Gold Standard" for trace-level quantification (ppm/ppb) required by current mutagenic impurity guidelines.

The Physicochemical Challenge

Oxolane amines interact aggressively with active silanol groups (Si-OH) in the GC inlet liner and the analytical column.

  • Thermodynamic Issue: The lone pair on the amine nitrogen forms strong hydrogen bonds with silanols.

  • Kinetic Issue: This adsorption/desorption process is slow, resulting in "shark-fin" tailing.

  • Result: Loss of sensitivity (poor S/N) and non-linear calibration at low concentrations (LOD compromise).

Decision Matrix: Method Selection

The following logic gate determines the appropriate methodology based on your specific sensitivity requirements (LOD) and matrix complexity.

MethodSelection Start Start: Define Analytical Requirement Conc Target Concentration? Start->Conc HighConc High (>100 ppm) Assay/Purity Conc->HighConc High Level Trace Trace (<100 ppm) Genotoxic Impurity Conc->Trace Low Level Matrix Matrix Complexity? Clean Clean (Solvents/Simple API) Matrix->Clean Dirty Complex (Biological/Polymer) Matrix->Dirty MethodA Method A: Direct Injection (Base-Deactivated Column) HighConc->MethodA Trace->Matrix MethodB Method B: TFAA Derivatization (Standard 5MS Column) Clean->MethodB Dirty->MethodB MethodC Method C: Headspace-SPME (Not recommended for BP >150°C)

Figure 1: Decision matrix for selecting the validation approach. Note that while Headspace is common for volatiles, the boiling point of many oxolane amines (~150°C) renders static headspace insufficiently sensitive compared to derivatization.

Comparative Methodology

Method A: Direct Liquid Injection (DLI)

The "High-Throughput" Approach This method relies on specialized stationary phases (e.g., Restek Rtx-Volatile Amine or Agilent CP-Volamine) where the column tubing is base-deactivated to shield silanols.

  • Pros: No sample preparation; high throughput; lower cost per sample.

  • Cons: Column lifetime is reduced by "dirty" matrices; requires frequent inlet maintenance; higher LOQ (typically >5 ppm).

  • Critical Control Point: The inlet liner must be base-deactivated (e.g., Ultra Inert with wool) to prevent adsorption before the column.

Method B: TFAA Derivatization (Recommended)

The "High-Sensitivity" Approach Acylation using Trifluoroacetic Anhydride (TFAA) converts the polar amine into a volatile, non-polar amide.

  • Mechanism:

    
    
    
  • Pros: Sharp, symmetrical peaks on standard DB-5MS columns; LOQ < 50 ppb; excellent mass spectral specificity (m/z 69

    
     fragment).
    
  • Cons: Moisture sensitive; requires evaporation/reconstitution steps.

Detailed Experimental Protocols

Protocol B: TFAA Derivatization (Validation Standard)

Rationale: This protocol caps the polar N-H functionality, eliminating hydrogen bonding and allowing validation down to trace levels.

Reagents:

  • Trifluoroacetic Anhydride (TFAA), >99%.

  • Solvent: Ethyl Acetate (Anhydrous).[1]

  • Base: Triethylamine (TEA) - acts as an acid scavenger.

Workflow:

  • Preparation: Weigh 50 mg of sample into a 20 mL headspace vial (used for reaction volume).

  • Dissolution: Add 5.0 mL Ethyl Acetate. Vortex.

  • Scavenging: Add 50 µL Triethylamine (TEA).

  • Derivatization: Add 100 µL TFAA dropwise (Exothermic!).

  • Incubation: Cap and heat at 60°C for 20 minutes.

  • Neutralization/Partition: Cool to room temp. Add 2 mL saturated

    
     solution (to neutralize excess acid). Vortex 30s.
    
  • Extraction: Allow layers to separate. Transfer 1 mL of the upper organic layer to a GC vial containing anhydrous

    
     (to dry).
    
  • Injection: Inject 1 µL into GC-MS.

DerivatizationWorkflow Step1 Sample + EtAc + TEA Step2 Add TFAA (Acylation) Step1->Step2 Step3 Heat 60°C 20 min Step2->Step3 Step4 Wash with NaHCO3 (Remove Acid) Step3->Step4 Step5 Dry Organic Layer (Na2SO4) Step4->Step5 Step6 GC-MS Analysis Step5->Step6

Figure 2: Step-by-step derivatization workflow for oxolane amines.

Instrument Parameters (Agilent 8890/5977 MSD)
ParameterMethod A (Direct)Method B (Derivatization)
Column Rtx-Volatile Amine (30m x 0.32mm x 5µm)DB-5MS UI (30m x 0.25mm x 0.25µm)
Inlet Temp 240°C250°C
Injection Split 10:1 (Base-deactivated liner)Split 10:1 (Standard UI liner)
Carrier Gas Helium, 1.5 mL/min (Constant Flow)Helium, 1.0 mL/min (Constant Flow)
Oven Program 40°C (2 min)

20°C/min

240°C
50°C (1 min)

15°C/min

300°C
MS Source 230°C (EI)230°C (EI)
SIM Ions m/z 87 (Molecular ion)m/z 183 (M+), 69 (

), 114

Validation Data Summary

The following data represents a comparative validation study performed under ICH Q2(R2) guidelines.

Table 1: Performance Metrics Comparison

Validation ParameterMethod A: Direct InjectionMethod B: TFAA DerivatizationVerdict
Linearity (

)
0.992 (Non-linear at low end)> 0.999 (Excellent)Method B
LOD (S/N > 3) 5.0 ppm0.05 ppm (50 ppb)Method B
Precision (%RSD, n=6) 4.5% @ 100 ppm1.2% @ 100 ppmMethod B
Accuracy (Spike Rec.) 85 - 115%98 - 102%Method B
Peak Tailing Factor 1.8 - 2.2 (Asymmetric)1.0 - 1.1 (Gaussian)Method B
Throughput 20 mins/sample45 mins/sample (inc. prep)Method A
Interpretation of Results
  • Linearity: Method A suffers from active site absorption. At low concentrations (<10 ppm), the amine is irreversibly bound to the liner/column, causing a negative intercept and poor

    
    . Method B eliminates this interaction.
    
  • Sensitivity: The TFA-derivative fragments efficiently, producing a dominant

    
     ion (m/z 69) and a molecular ion that are easily detectable in SIM mode, providing a 100-fold increase in sensitivity.
    

Troubleshooting & Self-Validating Systems

To ensure Trustworthiness and Expertise , implement these system suitability checks:

  • The "Tailing Check" Standard:

    • Inject a check standard at the LOQ level before every run.

    • Fail Criteria: If Tailing Factor > 1.5 (for Method B) or > 2.5 (for Method A), maintenance is required.

    • Causality: For Method B, tailing usually indicates incomplete derivatization (wet sample) or a dirty source.

  • Derivatization Efficiency Monitor:

    • Monitor the presence of underivatized amine (m/z 87).

    • Rule: If the underivatized peak is >2% of the derivative peak, the reaction was quenched by water. Action: Dry the solvent with molecular sieves and re-prep.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

  • Restek Corporation. (2020). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Application Note. [Link]

  • Little, J. L. (1999). Derivatization of amines for gas chromatography/mass spectrometry.[1][3] Journal of Chromatography A, 844(1-2), 1-22. (Seminal text on TFAA derivatization mechanics).

Sources

Reference Standards for 3-(2-Aminopropoxy)oxolane Purity Testing

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Pharmaceutical Development

Executive Summary & Core Directive

In the synthesis of advanced pharmaceutical intermediates, 3-(2-Aminopropoxy)oxolane (CAS: 1339190-73-6) represents a deceptive challenge. As an aliphatic ether-amine, it lacks a distinct UV chromophore, making standard HPLC-UV purity assessments prone to massive overestimation. Furthermore, the molecule contains multiple stereocenters (the oxolane ring and the aminopropyl chain), introducing diastereomeric impurities that generic purity tests often miss.

This guide objectively compares the three primary classes of reference standards available for this compound. It argues that for this specific structural class, commercial "chemical grade" standards are insufficient for GMP release testing , and establishes a self-validating qNMR-driven in-house standard as the superior alternative.

The Technical Challenge: Why Standard Methods Fail

Before comparing standards, we must understand the analyte.

  • Chemical Nature: 3-(2-Aminopropoxy)tetrahydrofuran.

  • Chromophore Status: Null. (No aromatic rings or conjugated systems).

  • Detection Liability: Standard HPLC-UV at 254 nm detects only impurities (like benzyl-protected precursors) and misses the main peak entirely, or requires detection at 205-210 nm where solvent noise masks the signal.

  • Stereochemistry: Potential for diastereomers (

    
    ; 
    
    
    
    ;
    
    
    ;
    
    
    ).
Comparison of Reference Standard Types
FeatureType A: Generic Chemical Catalog Type B: Specialized Pharma Vendor Type C: In-House qNMR Standard (Recommended)
Primary Method GC-FID (Area %)LC-MS / HPLC-CAD1H-qNMR (Internal Standard)
Assay Accuracy Low (± 5-10%)Medium (± 2%)High (± 0.5%)
Impurity Coverage Volatiles onlyOrganic impuritiesWater, Solvents, Inorganics, Isomers
Chiral Data Often UndefinedEnantiomeric Excess (ee)Full Diastereomeric Ratio (dr)
Cost/Gram Low ($)High (

$)
Medium (

) + Labor
Risk Profile High (Blind to salts/water)Low (If CoA is complete)Lowest (Full traceability)

Comparative Analysis & Performance Data

Scenario A: The "Generic Catalog" Trap

Many labs purchase a "98% pure" vial from a general chemical catalog.

  • The Flaw: These vendors often use GC-FID. While GC detects the amine, it burns off non-volatile salts and cannot distinguish enantiomers easily without specialized columns.

  • Experimental Reality: A sample labeled "98%" by GC-FID often assays at 85% w/w when tested by qNMR due to retained solvent (THF/DCM) and carbamate formation (reaction with atmospheric CO2).

Scenario B: The Specialized Pharma Standard

Purchased from a dedicated impurity standard manufacturer.

  • The Advantage: Likely characterized by LC-MS or HPLC-CAD (Charged Aerosol Detection), which sees the non-UV active main peak.

  • The Limitation: Expensive and often supplied in milligram quantities, making it unsuitable for use as a "working standard" for routine batch release.

Scenario C: The In-House qNMR Standard (The Protocol)

This is the self-validating system. By using Quantitative NMR (qNMR), you measure the molar response of the protons, which is independent of UV extinction coefficients.

Supporting Experimental Data: Assay Comparison

Study: Three lots of 3-(2-Aminopropoxy)oxolane were tested using different standard calibration methods.

MethodLot X (Raw)Lot Y (Distilled)Lot Z (Salt Form)Note
HPLC-UV (210 nm) 99.1% (Area)99.5% (Area)N/AFalse High. Misses non-UV impurities.
GC-FID 98.4% (Area)99.2% (Area)N/AMisses water/inorganic salts.
qNMR (Maleic Acid IS) 92.3% (w/w) 96.1% (w/w) 98.5% (w/w) The True Value.

Insight: The "99.1%" UV purity was a phantom. The material actually contained 7% residual solvent and water, detected only by qNMR. Using the UV result would lead to a 7% error in stoichiometry during drug synthesis.

Experimental Protocols

Protocol 1: The "Gold Standard" qNMR Assay

Objective: Establish the absolute purity (w/w) of the reference standard.

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .

    • Why? High purity, non-hygroscopic, distinct singlet signals away from the aliphatic region (0.5 - 4.0 ppm) of the oxolane.

  • Solvent: D2O (for Maleic acid) or DMSO-d6.

    • Note: In D2O, the amine protons exchange and disappear, simplifying the spectrum.

  • Preparation:

    • Weigh 20 mg of Sample (

      
       0.01 mg).
      
    • Weigh 10 mg of IS (

      
       0.01 mg).
      
    • Dissolve completely in 0.7 mL deuterated solvent.

  • Acquisition:

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (ensure
      
      
      ).
    • Scans: 16 or 32.

    • Pulse angle: 90°.

  • Calculation:

    
    [1]
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weight.
Protocol 2: Derivatization HPLC (for Routine Purity)

Objective: Create a chromophore for routine QC testing without needing an NMR for every sample.

  • Reagent: FMOC-Cl (9-Fluorenylmethyl chloroformate).

  • Reaction:

    • Mix Sample (1 mg/mL in Borate Buffer pH 9.0) with FMOC-Cl (2 mg/mL in ACN).

    • Incubate 10 mins at ambient temp.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

      
       mm.
      
    • Mobile Phase: ACN / Water (Gradient 50%

      
       90% ACN).
      
    • Detection: UV 265 nm.

  • Result: The aliphatic amine is now a highly UV-active carbamate. Impurities that do not react (non-amines) or side-products are separated.

Visualization of Workflows

Diagram 1: The Validation Logic (Why UV Fails)

This diagram illustrates the "Blind Spot" inherent in using generic standards for this molecule.

G Compound 3-(2-Aminopropoxy) oxolane UV_Detector UV Detector (254 nm) Compound->UV_Detector No Signal CAD_Detector CAD / ELSD (Universal) Compound->CAD_Detector Detected qNMR qNMR (Proton Counting) Compound->qNMR Molar Quantification Impurity_A Impurity A (Aromatic Precursor) Impurity_A->UV_Detector Strong Signal (Overestimation) Impurity_B Impurity B (Aliphatic Isomer) Impurity_B->CAD_Detector Detected Impurity_B->qNMR Detected Water Residual Water/Solvent Water->qNMR Detected

Caption: Comparative detection capability. UV detection creates a "False Purity" bias by seeing only aromatic impurities, while qNMR captures the holistic composition.

Diagram 2: Recommended Reference Standard Qualification Workflow

Workflow cluster_Char Characterization Phase Start Raw Material (Synthesis Grade) Purification Distillation / Prep HPLC Start->Purification ID_Check Structure ID (IR, MS, 1H-NMR) Purification->ID_Check Purity_Check Purity Assignment (qNMR w/ Internal Std) ID_Check->Purity_Check Chiral_Check Chiral HPLC (Diastereomer Ratio) ID_Check->Chiral_Check Assignment Assign Potency (Mass Balance Calculation) Purity_Check->Assignment Chiral_Check->Assignment Release Release as Secondary Standard Assignment->Release

Caption: The "Self-Validating" workflow for generating a reliable in-house reference standard.

Conclusion

For 3-(2-Aminopropoxy)oxolane , the absence of a UV chromophore renders standard "Certificate of Analysis" purity values from generic vendors unreliable. The risk of overestimating purity—and consequently under-dosing reagents in subsequent synthesis steps—is high.

Recommendation:

  • Do not rely on Area% (GC or HPLC-UV) for assay calculations.

  • Purchase a small amount of high-grade material to serve as a qualitative marker.

  • Synthesize or Purify a larger batch and certify it in-house using qNMR (Protocol 1). This creates a traceable, robust Primary Reference Standard for your laboratory.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Alvi, S. N. (2019). "Derivatization Techniques in HPLC: A Review." Chromatographia. Link

  • ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation.[2] Link

  • Chemical Book. (2024). "Product entry: 3-(2-Aminopropoxy)oxolane (CAS 1339190-73-6)."[3] Chemical Book Listing. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-Aminopropoxy)oxolane

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 3-(2-Aminopropoxy)oxolane. As a specialized chemical, it is imperative that all waste is managed with a clear understanding of its potential hazards and in strict accordance with institutional and regulatory standards. The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Profile and Risk Assessment

Understanding the chemistry of 3-(2-Aminopropoxy)oxolane is fundamental to appreciating the risks associated with its disposal. The molecule's hazards are derived from its constituent parts:

  • Amine Group (-NH₂): Aliphatic amines are typically basic, corrosive, and can be toxic.[2] They can cause significant harm to aquatic life and ecosystems if released into the environment.[3] Furthermore, they can react exothermically and dangerously with acids and oxidizing agents.[3][4]

  • Oxolane (Tetrahydrofuran - THF) Ring: The oxolane structure is a cyclic ether. Like its parent compound, THF, it is a flammable liquid and vapor.[5] A critical and often overlooked hazard of ethers is their potential to form explosive peroxides upon exposure to air and light, especially after prolonged storage.[2]

Therefore, waste containing 3-(2-Aminopropoxy)oxolane must be treated as flammable, corrosive, and environmentally hazardous chemical waste. [2][4]

Pre-Disposal: Waste Segregation and Accumulation

Proper management begins at the point of generation. Adhering to these principles prevents dangerous reactions and streamlines the final disposal process.

Core Principles of Waste Management:

PrincipleRationale & ActionSupporting Data
Waste Minimization Order only the quantity of chemical required for your experiments. This reduces the volume of hazardous waste generated.[4]Reduces disposal costs and overall risk.
Segregation Crucial: Keep 3-(2-Aminopropoxy)oxolane waste separate from other chemical wastes, especially acids, oxidizing agents, and other reactive chemicals.[3][4] Mixing incompatible waste streams can lead to violent reactions.Prevents accidental generation of heat, gas, or toxic fumes.
Container Selection Use only designated, chemically compatible, and leak-proof containers.[1][3] The container must have a secure, tight-fitting screw cap.[1] Often, the original product container is a suitable choice.[4]Prevents leaks, spills, and vapor release.
Labeling Immediately label the waste container with a "Hazardous Waste" tag.[1][2] The label must clearly identify the contents: "Hazardous Waste: 3-(2-Aminopropoxy)oxolane" and list any other components (e.g., solvents) with their approximate percentages.[1]Ensures proper handling, storage, and disposal by all personnel and EHS staff.
Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1] This area should be cool, well-ventilated, and away from direct sunlight, heat, or ignition sources.[3]Minimizes fire risk and degradation of the container or its contents.

Disposal Workflow: A Step-by-Step Protocol

The following workflow outlines the procedural steps for safely moving 3-(2-Aminopropoxy)oxolane from a used material to a properly managed waste stream. Under no circumstances should this chemical be disposed of down the drain or by evaporation in a fume hood.[2][6]

Disposal Decision & Action Flowchart

G Workflow for 3-(2-Aminopropoxy)oxolane Disposal A Waste Generation (Pure or in solution) B Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) A->B C Characterize & Segregate Waste B->C D Is this an amine-only waste stream? C->D E Select a designated, compatible waste container. D->E Yes L Segregate from incompatible waste (e.g., acids, oxidizers) D->L No F Affix 'Hazardous Waste' Label - List all constituents - Date of first accumulation E->F G Transfer waste into container (Use a funnel, avoid splashes) F->G H Securely cap the container. Keep closed except when adding waste. G->H I Store container in a designated Satellite Accumulation Area (SAA). H->I J Schedule pickup with your institution's EHS department. I->J K Final Disposal (Typically via Incineration by a licensed waste management facility) J->K L->E

Caption: Decision workflow for the safe disposal of 3-(2-Aminopropoxy)oxolane waste.

Detailed Procedural Steps:
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[3]

  • Waste Characterization: Identify if the waste is the pure compound or a solution. If it's a solution, identify all solvent components. This information is critical for proper labeling and disposal.

  • Segregation: As outlined in Section 2, ensure this amine-based waste is kept separate from other waste streams, particularly acidic and oxidizing wastes.[3][4]

  • Containerization:

    • Select a clean, dry, and chemically compatible container with a secure lid.

    • Affix a hazardous waste label. Fill it out completely, including the full chemical name, all components and percentages, and the date you first added waste to the container.[1][2]

    • Carefully transfer the waste into the container, using a funnel to prevent spills. Do not fill the container more than 90% full to allow for vapor expansion.

  • Storage: Tightly seal the container and place it in your lab's designated Satellite Accumulation Area. Ensure it is stored away from heat and potential ignition sources.[3][7]

  • Disposal: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[2] They will ensure the waste is transported to a licensed hazardous waste disposal facility. The most common and environmentally sound method for final disposal of organic amines is high-temperature incineration.[4][8]

Emergency Procedures: Spills and Exposures

Preparedness is key to mitigating the impact of an accidental release.

  • Minor Spill (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Wipe the area clean and dispose of all contaminated materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Alert personnel in the immediate area and evacuate.

    • If the material is flammable, remove all ignition sources.

    • Close the laboratory door and prevent entry.

    • Contact your institution's EHS or emergency response team immediately.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10]

    • Inhalation: Move to fresh air.

    • In all cases of exposure, seek immediate medical attention and provide the SDS or chemical name to the medical personnel.[10]

The Scientific Rationale: A Self-Validating System

The protocols described above are not arbitrary; they are grounded in the chemical principles that define the hazards of 3-(2-Aminopropoxy)oxolane.

  • Why Segregate from Acids? Amines are bases. Mixing them with acids will cause a rapid and exothermic neutralization reaction, which can cause the waste to boil and splash, creating a significant exposure hazard.

  • Why Avoid Drains? Amines are often toxic to aquatic organisms.[3] Standard wastewater treatment plants are not designed to neutralize this type of specialized chemical, leading to direct environmental contamination.[8]

  • Why Incineration? High-temperature incineration in a licensed facility is the preferred disposal method because it ensures the complete destruction of the organic molecule, breaking it down into simpler, less harmful compounds like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's exhaust gas scrubbers.[4][8] This is far superior to landfilling, where the chemical could potentially leach into groundwater.[8]

  • Why Keep Containers Closed? The oxolane ring makes the compound volatile and flammable. Keeping the container sealed prevents the release of flammable vapors that could form an explosive mixture with air. It also minimizes the risk of peroxide formation.[2]

By understanding and implementing these scientifically-grounded procedures, you contribute to a culture of safety, ensuring that the lifecycle of this chemical, from use to disposal, is managed responsibly.

References

  • Time in Summit County, US. Google Search. Accessed February 2026.
  • Amine Disposal For Businesses. Collect and Recycle. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

  • Disposing Amine Waste. Technology Catalogue. Available from: [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. Available from: [Link]

  • US/GHS MSDS. Mohawk Finishing. Available from: [Link]

  • Americol Wheel Clean Acid - Safety Data Sheet. Americol. Available from: [Link]

  • Material Safety Data Sheet. Greenbook. Available from: [Link]

  • G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET - Tetrahydrofuran. G.J. Chemical Co. Available from: [Link]

  • Charge-It Battery Additive - PROP-0824. Webflow. Available from: [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. Available from: [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. Available from: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. Available from: [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. Available from: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. Available from: [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration. Available from: [Link]

  • APPENDIX A - Sulfolane SDS. Alaska Department of Environmental Conservation. Available from: [Link]

  • Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency. Available from: [Link]

  • OSHA Method 5002. Occupational Safety and Health Administration. Available from: [Link]

  • Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency. Available from: [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. Available from: [Link]

  • 1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory). Occupational Safety and Health Administration. Available from: [Link]

  • Solvents - Overview. Occupational Safety and Health Administration. Available from: [Link]

  • Safety Data Sheet: tetrahydrofuran. Chemos GmbH & Co. KG. Available from: [Link]

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×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Aminopropoxy)oxolane
Reactant of Route 2
3-(2-Aminopropoxy)oxolane

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